4-methyl-1H-1,2,3-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-16-8 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 4-methyl-1H-1,2,3-triazole
This guide provides a comprehensive technical overview of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a specific focus on the synthesis of 4-methyl-1H-1,2,3-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth mechanistic insights, field-proven experimental protocols, and robust characterization methodologies.
Introduction: The Power and Precision of Click Chemistry
The advent of click chemistry, a term coined by K.B. Sharpless in 2001, revolutionized the landscape of chemical synthesis.[1] These reactions are characterized by their high yields, stereospecificity, wide scope, and simple reaction conditions, often in benign solvents like water.[1] The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant provides exquisite control to selectively produce the 1,4-isomer.[1]
The resulting 1,2,3-triazole core is a highly stable and valuable scaffold in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and dipole-dipole interactions, often serving as a bioisostere for amide bonds. This guide will delve into the practical application of CuAAC for the efficient synthesis of a fundamental building block, this compound.
The Catalytic Heart of the Reaction: Mechanism of CuAAC
The remarkable efficiency and regioselectivity of the CuAAC reaction are rooted in its intricate catalytic cycle, which is initiated and propagated by a copper(I) species. While the uncatalyzed reaction has a high activation energy, the copper catalyst provides an alternative, lower-energy pathway.
The currently accepted mechanism involves the following key steps:
-
Formation of the Copper-Acetylide Complex: The catalytic cycle begins with the coordination of the terminal alkyne (in this case, propyne) to the copper(I) catalyst. In the presence of a base, the terminal proton of the alkyne is abstracted to form a highly reactive copper-acetylide intermediate.
-
Coordination of the Azide: The azide component then coordinates to the copper-acetylide complex.
-
Cycloaddition and Ring Formation: This is the crucial bond-forming step where the azide undergoes a cycloaddition with the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: The six-membered ring rapidly rearranges to a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the desired 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst for the next cycle.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from the work of Jankovič, Virant, and Gazvoda, which describes a sustainable approach utilizing the in situ formation of hydrazoic acid from sodium azide.[3][4][5] This method obviates the need to handle the highly toxic and explosive hydrazoic acid directly.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Propyne (in lecture bottle or generated in situ) | ≥98% | Commercially Available |
| Sodium Azide (NaN₃) | ≥99.5% | Commercially Available |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially Available |
| Sodium Ascorbate | ≥99% | Commercially Available |
| Acetic Acid (glacial) | ACS Reagent | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Deionized Water (H₂O) | ||
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous solution of EDTA disodium salt | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a condenser, dissolve sodium azide (1.30 g, 20 mmol) in a mixture of methanol (20 mL) and deionized water (20 mL).
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.25 g, 1 mmol) and sodium ascorbate (0.40 g, 2 mmol). The solution should turn from blue to a yellowish or brownish suspension, indicating the reduction of Cu(II) to the active Cu(I) species.
-
In Situ Azide Formation: Carefully add glacial acetic acid (1.2 mL, 21 mmol) dropwise to the reaction mixture. This will generate hydrazoic acid in situ.
-
Alkyne Addition: While vigorously stirring, bubble propyne gas through the reaction mixture at a steady rate for 1-2 hours. Alternatively, if using a sealed system, introduce a controlled amount of propyne. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product will indicate the reaction's progression.
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of EDTA disodium salt (50 mL) to chelate the copper catalyst.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
-
Characterization of this compound
Thorough characterization of the synthesized product is crucial to confirm its identity and purity. The following are the expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₃H₅N₃ |
| Molecular Weight | 83.09 g/mol [6] |
| Appearance | White solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.55 (s, 1H, C5-H of triazole ring)
-
2.35 (s, 3H, CH₃)
-
Note: A broad singlet corresponding to the N-H proton may be observed between 11-13 ppm, and its position can be concentration-dependent.
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
142.0 (C4 of triazole ring)
-
121.0 (C5 of triazole ring)
-
10.5 (CH₃)
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3150-3000 (N-H stretching)
-
2920 (C-H stretching, methyl)
-
1450 (C=C and C=N stretching in the triazole ring)
-
1200-1000 (C-N stretching)
-
Mass Spectrometry (MS)
-
MS (EI): m/z (%) = 83 (M⁺), 55, 41.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Ensure efficient stirring. - Extend reaction time. - Check the quality of reagents, especially the sodium ascorbate. |
| Loss of propyne | - Ensure a gas-tight setup. - Use a slight excess of propyne. | |
| Presence of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure a sufficient amount of sodium ascorbate is used to maintain the copper in the +1 oxidation state. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | Residual copper catalyst in the final product | - Perform thorough aqueous washes with a chelating agent like EDTA or a saturated solution of ammonium chloride. - In some cases, passing the crude product through a small plug of silica gel or activated carbon can help remove residual copper.[7] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition stands as a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The protocol detailed herein for the preparation of this compound, utilizing the in situ generation of hydrazoic acid, offers a safe and practical approach for accessing this valuable heterocyclic building block. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can reliably synthesize this and other triazole derivatives for a wide array of applications in drug discovery, chemical biology, and materials science.
References
- 1. reddit.com [reddit.com]
- 2. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ripublication.com [ripublication.com]
- 6. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-methyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, where heterocyclic compounds like triazoles are of paramount importance, a thorough understanding of their spectral characteristics is fundamental. The 1,2,3-triazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting diverse activities such as antifungal, antibacterial, and antiviral properties. The precise substitution pattern on the triazole ring is critical to its biological function, and NMR spectroscopy provides the definitive method for confirming this regiochemistry. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectral data of 4-methyl-1H-1,2,3-triazole, providing insights into the interpretation of its unique spectral features.
Molecular Structure and Tautomerism
This compound can exist in different tautomeric forms, primarily the 1H, 2H, and 3H tautomers. The position of the proton on the nitrogen atoms of the triazole ring influences the electronic environment of the entire molecule, leading to distinct NMR spectra for each tautomer. The predominant tautomer in solution is influenced by factors such as solvent polarity and temperature. It is generally understood that the 1H- and 2H-tautomers are the most common for substituted 1,2,3-triazoles. For the purpose of this guide, we will focus on the spectral data of the most prevalent tautomeric form as reported in the literature.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's straightforward structure. The key signals to be analyzed are those of the methyl group protons and the lone proton on the triazole ring.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| CH₃ | ~2.3 | Singlet |
| C5-H | ~7.5 | Singlet |
| N-H | Variable | Broad Singlet |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
Causality Behind the Chemical Shifts:
-
Methyl Protons (CH₃): The methyl group protons typically appear as a singlet in the upfield region of the spectrum, around δ 2.3 ppm. The singlet multiplicity arises from the absence of adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the triazole ring.
-
Triazole Ring Proton (C5-H): The proton attached to the C5 carbon of the triazole ring resonates as a singlet further downfield, typically in the range of δ 7.5 ppm. The deshielding of this proton is a direct consequence of the aromatic character of the triazole ring and the cumulative electron-withdrawing effect of the three nitrogen atoms. The absence of neighboring protons results in a singlet multiplicity.
-
N-H Proton: The chemical shift of the N-H proton is highly variable and often appears as a broad singlet. Its position is sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, especially in protic solvents or in the presence of water, this peak may be broadened to the point of being indistinguishable from the baseline.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The spectrum will exhibit signals for the methyl carbon and the two distinct carbons of the triazole ring.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| CH₃ | ~10 |
| C4 | ~130 |
| C5 | ~120 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.
Interpretation of Carbon Chemical Shifts:
-
Methyl Carbon (CH₃): The carbon of the methyl group is the most shielded, appearing at the highest field (lowest δ value), typically around 10 ppm.
-
Triazole Ring Carbons (C4 and C5): The two carbons of the triazole ring are significantly deshielded due to the electron-withdrawing effect of the neighboring nitrogen atoms and their involvement in the aromatic system. The carbon atom bearing the methyl group (C4) generally appears at a lower field (higher δ value, around 130 ppm) compared to the carbon atom with the proton (C5), which is typically found around 120 ppm. The specific chemical shifts are sensitive to the tautomeric form present in solution.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating steps for proper sample preparation, instrument setup, and data processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
NMR Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger spectral width (e.g., 0-160 ppm) is required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans will be necessary to obtain a good signal-to-noise ratio.
-
Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be beneficial for distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (if any) to elucidate the connectivity of the molecule.
-
Visualization of Molecular Structure and NMR Workflow
To facilitate a clearer understanding of the relationship between the molecular structure and the NMR data, as well as the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with atom labeling.
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. A detailed understanding of these spectral features is indispensable for chemists working on the synthesis and characterization of novel triazole-based compounds for pharmaceutical and materials science applications. The provided experimental protocol serves as a robust framework for obtaining high-quality, reliable NMR data. Future research in this area could involve more advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to further confirm assignments and to study the long-range couplings within the molecule. Additionally, computational studies to predict NMR chemical shifts can be a powerful complementary tool to experimental data, aiding in the structural elucidation of more complex triazole derivatives.
An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-1H-1,2,3-triazole
Introduction: The Significance of a Core Heterocycle
4-methyl-1H-1,2,3-triazole is a five-membered aromatic heterocycle that serves as a fundamental building block in medicinal chemistry, drug development, and materials science.[1] The 1,2,3-triazole scaffold is recognized as a privileged structure due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups, such as amides.[2][3] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating antifungal, anticancer, and antiviral properties.[3][4] This guide offers a detailed examination of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application.
Section 1: Core Physicochemical & Molecular Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The addition of a methyl group to the 1,2,3-triazole core subtly influences its characteristics compared to the parent compound. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃ | [1] |
| Molecular Weight | 83.09 g/mol | [1] |
| CAS Number | 27808-16-8 | [1] |
| Appearance | Crystalline Solid | |
| Melting Point | 40-45 °C | |
| Boiling Point | Data not available; expected to be similar to parent 1,2,3-triazole (203 °C). | [5] |
| pKa (N-H acidity) | Data not available; estimated to be ~9.4, similar to parent 1,2,3-triazole. | [5] |
| logP (Partition Coeff.) | Calculated value not readily available. Qualitatively more lipophilic than parent triazole. |
Section 2: Solubility, Lipophilicity, and Acidity
Solubility Profile
This compound exhibits moderate solubility in common organic solvents such as methanol and acetone, but has limited solubility in water. This profile is a direct consequence of its molecular structure: the polar triazole ring allows for some interaction with aqueous media, while the addition of the nonpolar methyl group enhances its affinity for organic environments.
Lipophilicity (logP)
Acidity and Basicity (pKa)
The 1,2,3-triazole ring is amphoteric. The N-H proton can be deprotonated, giving the ring an acidic character. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4, making it a weak acid.[5] The lone pairs on the other nitrogen atoms can be protonated, making the molecule a very weak base (pKa of the conjugate acid is ~1.2).[5] For this compound, the electron-donating nature of the methyl group is expected to have a minor effect, likely increasing the pKa slightly (making it a marginally weaker acid than the parent compound). Understanding this pKa is vital for predicting the ionization state of the molecule at physiological pH (~7.4), which will be predominantly in its neutral, un-ionized form.
Section 3: Chemical Reactivity and Stability
The 1,2,3-triazole ring is noted for its high degree of aromatic stability, making it resistant to cleavage under many standard reaction conditions.[5] This stability makes it an excellent and reliable scaffold in multistep syntheses.
Its primary role in modern organic synthesis is as a product of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction provides a highly efficient and regioselective route to creating 1,4-disubstituted 1,2,3-triazoles, making the triazole ring a popular linker moiety in the construction of complex molecules for pharmaceuticals and materials science.[6] For proper storage, the compound should be kept in a tightly sealed container at room temperature, protected from heat and moisture.
Section 4: Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the pKa is a fundamental task in characterizing any ionizable compound. Potentiometric titration is a high-precision, "gold standard" technique for this purpose.[7] The following protocol outlines the self-validating system for accurately measuring the pKa of a weakly acidic compound like this compound.
Causality and Principle
The method is based on monitoring the pH of a solution of the analyte as a standardized titrant (a strong base) is added incrementally. The resulting titration curve of pH versus titrant volume has a characteristic sigmoidal shape. The inflection point of this curve corresponds to the point where half of the acid has been neutralized ([HA] = [A⁻]), and at this point, the measured pH is equal to the pKa of the compound.[7]
Step-by-Step Methodology
-
System Calibration:
-
Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Causality: This ensures the accuracy of the pH measurements, which is the primary dependent variable.
-
-
Sample and Titrant Preparation:
-
Prepare a ~1 mM solution of this compound in water. A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.
-
Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH).
-
Causality: Using carbonate-free base is critical because dissolved atmospheric CO₂ forms carbonic acid, which would react with the NaOH and introduce significant errors into the titration curve, especially in the neutral-to-high pH range.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength.
-
Causality: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Keeping it constant ensures that changes in pH are due solely to the acid-base reaction.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Add KCl solution to maintain constant ionic strength.
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration.
-
Causality: This displaces dissolved CO₂ from the sample solution, further preventing interference.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and reached a stable plateau (e.g., pH 12-12.5).
-
-
Data Analysis and Validation:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value at the volume corresponding to half of the equivalence point volume.
-
Perform a blank titration (titrating the solvent and KCl without the analyte) and subtract this curve from the sample curve to correct for background effects.
-
Repeat the entire procedure at least three times to ensure reproducibility. The final pKa is reported as the average with the standard deviation.
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Tautomeric Equilibrium of 4-methyl-1,2,3-triazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, valued for its metabolic stability, synthetic accessibility, and unique electronic properties.[1][2] The biological activity and physicochemical characteristics of substituted triazoles are intimately linked to the subtle yet critical phenomenon of prototropic tautomerism. This guide provides a comprehensive technical examination of the tautomeric landscape of 4-methyl-1,2,3-triazole (CAS No: 27808-16-8).[3] We will dissect the equilibrium between its principal tautomeric forms, explore the underlying factors governing their relative stabilities, and detail the synergistic computational and experimental methodologies required for their definitive characterization. This document serves as an authoritative resource for professionals seeking to understand and control the tautomeric behavior of this versatile heterocyclic system in drug design and molecular engineering.
The Tautomeric Landscape of 4-methyl-1,2,3-triazole
Prototropic tautomerism in heterocyclic systems involves the migration of a proton between two or more positions on the ring, leading to distinct isomers that rapidly interconvert. For 4-methyl-1,2,3-triazole, the mobile proton can reside on any of the three ring nitrogen atoms, giving rise to three potential tautomers: 4-methyl-1H-1,2,3-triazole, 4-methyl-2H-1,2,3-triazole, and 5-methyl-1H-1,2,3-triazole (often referred to as the 3H-tautomer).
Unlike the parent 1,2,3-triazole where the 1H and 3H forms are identical, the C4-methyl substituent breaks this symmetry, making the 1H and 3H (or 5-methyl-1H) forms structurally distinct. The central challenge lies in determining the relative populations of these tautomers in a given environment, as this equilibrium dictates the molecule's hydrogen bonding capacity, dipole moment, and overall shape.
The stability of these forms is governed by a delicate interplay of factors. For the unsubstituted 1,2,3-triazole, extensive studies have shown that the 2H-tautomer is generally the most stable isomer in the gas phase and in aqueous solution, a preference often attributed to favorable electronic arrangements and minimized lone-pair repulsions.[1][4] However, the introduction of a substituent, such as the electron-donating methyl group, can modulate this landscape.[5]
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
thermal stability and reactivity of 4-methyl-1H-1,2,3-triazole
An In-Depth Technical Guide to the Thermal Stability and Reactivity of 4-Methyl-1H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and chemical reactivity of this compound. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its robust nature and the facility of its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2][3] Understanding the intrinsic properties of substituted triazoles like the 4-methyl derivative is critical for optimizing reaction conditions, ensuring safety, and designing novel molecular entities. This document synthesizes theoretical principles with practical experimental guidance, covering thermal decomposition pathways, reactivity towards electrophilic and nucleophilic reagents, and detailed protocols for analysis and synthesis.
Introduction: The Significance of the 1,2,3-Triazole Core
The 1,2,3-triazole ring system is a prominent heterocyclic motif in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and energetic materials.[4][5] Its prevalence is attributed to its high degree of stability, its capacity for hydrogen bonding, and its role as a bioisostere for other chemical groups. The advent of "click chemistry" revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible.[2] The this compound variant is a fundamental building block, and a thorough understanding of its stability and reactivity is essential for its effective utilization in complex molecular design and large-scale synthesis.
Physicochemical and Safety Profile
A summary of the key properties and hazards associated with this compound is presented below. This information is critical for safe handling and experimental design.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | PubChem[6] |
| Molecular Weight | 83.09 g/mol | PubChem[6] |
| CAS Number | 27808-16-8 | PubChem[6] |
| Synonyms | 4-methyl-2H-1,2,3-Triazole | PubChem[6] |
| Appearance | Data not specified; likely liquid or low-melting solid | - |
Table 2: GHS Hazard Classification
| Hazard Statement Code | Description | Source |
| H225 | Highly flammable liquid and vapor | PubChem[6] |
| H302 | Harmful if swallowed | PubChem[6] |
| H312 | Harmful in contact with skin | PubChem[6] |
| H315 | Causes skin irritation | PubChem[6] |
| H319 | Causes serious eye irritation | PubChem[6] |
| H332 | Harmful if inhaled | PubChem[6] |
| H335 | May cause respiratory irritation | PubChem[6] |
Due to these hazards, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
Thermal Stability and Decomposition Analysis
The stability of the triazole ring is a key feature, making it a reliable linker in drug discovery and materials science. However, at elevated temperatures, it will undergo decomposition. The study of this process is vital for safety assessment, particularly when developing scalable synthetic routes or formulating materials for high-temperature applications.
Theoretical Decomposition Pathway
Theoretical studies provide insight into the initial steps of thermal decomposition. For the parent 1H-1,2,3-triazole, the primary thermolysis mechanism is believed to be a ring-opening pathway, which has a significantly lower energy barrier than proton transfer.[9][10] This pathway ultimately leads to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the decomposition. The calculated energy barrier for this ring-opening is approximately 45 kcal/mol.[9][10] The presence of a methyl group at the 4-position is not expected to fundamentally alter this primary decomposition mechanism, although it may slightly influence the decomposition temperature.
Experimental Evaluation of Thermal Stability
The thermal stability of a compound is experimentally determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition where mass loss begins.
-
DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[11] For many energetic triazole derivatives, decomposition is a significant exothermic event.[12][13]
Standard Protocol for Thermal Analysis by DSC
The following protocol outlines the general procedure for determining the thermal stability of a compound like this compound.
Objective: To determine the melting point and decomposition temperature of the analyte.
Materials:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or copper crucibles with lids
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared DSC crucible.
-
Crucible Sealing: Securely seal the crucible with a lid. For volatile substances or to study decomposition under confinement, hermetically sealed crucibles are used.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Program:
-
Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Equilibrate the cell at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 350 °C).
-
-
Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting and the onset temperature of the exothermic peak corresponding to decomposition.
Workflow for Thermal Stability Assessment
Caption: Workflow for DSC analysis.
Chemical Reactivity Profile
The 1,2,3-triazole ring is considered an aromatic system, which confers it significant stability. Its reactivity is governed by the electronic properties of the ring nitrogens and the influence of substituents.
Ring Aromaticity and General Reactivity
The triazole ring contains two types of nitrogen atoms: pyridine-like (doubly bonded) and pyrrole-like (singly bonded, with a lone pair contributing to the aromatic system). This makes the ring electron-rich and generally resistant to oxidation but susceptible to electrophilic attack under certain conditions. The methyl group at the C4 position is a weak electron-donating group, which can subtly influence the regioselectivity of reactions.
Electrophilic and Nucleophilic Reactions
-
Electrophilic Substitution: While the triazole ring is relatively deactivated towards electrophilic substitution compared to benzene, reactions such as halogenation or nitration can be achieved, often requiring harsh conditions. The precise location of substitution depends on the tautomeric form (1H, 2H, or 3H) and the directing effects of existing substituents.
-
Alkylation: The N-H proton is acidic and can be readily deprotonated by a base. The resulting triazolate anion is a potent nucleophile that can be alkylated on any of the three ring nitrogens. The regioselectivity of N-alkylation is often dependent on the alkylating agent and reaction conditions.[14]
-
Nucleophilic Substitution: Unsubstituted triazole rings are highly resistant to nucleophilic attack. However, if the ring is activated by strong electron-withdrawing groups or converted into a triazolium salt, it can become susceptible to attack by nucleophiles.
Cycloaddition Chemistry
The most significant reaction related to 1,2,3-triazoles is their formation via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[2][15] The copper(I)-catalyzed version (CuAAC) is highly regioselective, yielding exclusively 1,4-disubstituted triazoles.[3] This reaction is the foundation of click chemistry and provides a highly efficient route to compounds like this compound (by using propyne as the alkyne component). Once formed, the triazole ring is exceptionally stable and does not typically participate in further cycloaddition reactions.
Reactivity Map of this compound
Caption: Key reactivity sites on the this compound scaffold.
Representative Synthetic Protocol: CuAAC
To illustrate the chemical context of this compound, a general protocol for its synthesis via a click reaction is provided. This method is widely applicable for generating a vast array of 1,4-disubstituted 1,2,3-triazoles.[15][16]
Objective: To synthesize a 1,4,5-trisubstituted-1,2,3-triazole from an azide, an alkyne, and an electrophile in a one-pot reaction.
Materials:
-
Organic azide (e.g., benzyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., DMSO or a t-BuOH/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the organic azide (1.0 equiv), the terminal alkyne (1.0 equiv), and the solvent.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. If using CuSO₄ (0.05 equiv) and sodium ascorbate (0.1 equiv), dissolve them in a small amount of the reaction solvent.
-
Initiation: Add the base (2.0 equiv) to the main reaction flask, followed by the copper catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine to remove the solvent and catalyst.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.
CuAAC Synthesis Workflow
Caption: General workflow for CuAAC synthesis.
Conclusion
This compound is a structurally simple yet chemically significant molecule. It possesses a robust aromatic core that is thermally stable to well over 100 °C, with an ultimate decomposition pathway driven by the extrusion of N₂ gas. Its reactivity is characterized by the stability of the triazole ring, the nucleophilicity of the ring nitrogens upon deprotonation, and the subtle electronic influence of the C4-methyl group. The primary chemical pathway associated with this compound is its highly efficient and regioselective synthesis via copper-catalyzed click chemistry. A firm grasp of these principles of stability and reactivity is indispensable for professionals leveraging this versatile scaffold in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 4-methyl-1H-1,2,3-triazole in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1H-1,2,3-triazole, a key heterocyclic building block in pharmaceutical and materials science research. While quantitative solubility data for this compound is not extensively published, this document synthesizes available qualitative information, theoretical principles based on its physicochemical properties, and established methodologies to offer researchers a robust framework for its use. We present an in-depth analysis of the molecular factors governing its solubility, a detailed experimental protocol for determining thermodynamic solubility, and a discussion on the practical implications for drug development and synthetic chemistry.
Introduction: The Significance of this compound
This compound is a five-membered aromatic heterocycle of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-established pharmacophore, known for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions[1]. The addition of a methyl group at the 4-position subtly modulates the molecule's lipophilicity and electronic properties, making it a versatile scaffold for the synthesis of novel compounds, including antifungal agents[2].
Understanding the solubility of this compound is a critical first step in its application. For drug development professionals, solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro screening results[3]. For synthetic chemists, solvent selection is paramount for reaction efficiency, purification, and crystallization. This guide aims to provide a deep understanding of the solubility behavior of this compound, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents[4]. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | [4] |
| Molecular Weight | 83.09 g/mol | [4] |
| XLogP3-AA | 0.0 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Polar Surface Area | 41.6 Ų | [4] |
| Melting Point | 40-45 °C | [2] |
The XLogP3-AA value of 0.0 suggests a balanced hydrophilic and lipophilic character. The presence of one hydrogen bond donor (the N-H proton) and three hydrogen bond acceptors (the nitrogen atoms) indicates a strong capacity for hydrogen bonding with protic solvents. The polar surface area further points towards favorable interactions with polar solvents.
Based on these properties and available qualitative data, a predicted solubility profile in common organic solvents is presented in Table 2. It is important to note that these are general predictions and experimental verification is crucial.
Table 2: Predicted and Reported Solubility of this compound
| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale |
| Water | Polar Protic | Limited to Moderate | Capable of H-bonding, but the methyl group increases lipophilicity[2]. The parent 1H-1,2,3-triazole is highly water-soluble[5]. |
| Methanol | Polar Protic | Moderately Soluble to Soluble | Excellent H-bond donor and acceptor. "Moderately soluble" reported[2]. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, good H-bonding capability. |
| Acetone | Polar Aprotic | Moderately Soluble to Soluble | Good H-bond acceptor. "Moderately soluble" reported[2]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Excellent H-bond acceptor and highly polar, often used for compounds with poor solubility[6]. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong H-bond acceptor and polar nature. |
| Acetonitrile | Polar Aprotic | Soluble | Polar nature and ability to accept hydrogen bonds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Moderate polarity and H-bond acceptor. |
| Ethyl Acetate | Moderately Polar | Sparingly to Moderately Soluble | Can act as an H-bond acceptor, but lower polarity than alcohols or acetone. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | Limited polarity and inability to act as a strong H-bond acceptor. |
| Toluene | Non-polar | Insoluble to Sparingly Soluble | Non-polar nature makes it a poor solvent for this polar molecule. |
| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon with no polarity. |
Experimental Determination of Thermodynamic Solubility
For many applications in drug development, determining the thermodynamic (or equilibrium) solubility is essential as it represents the true saturation point of a compound in a solvent at a given temperature. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the dissolution rate and experimental conditions[3].
The following is a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.
Rationale for the Shake-Flask Method
The shake-flask method is considered the "gold standard" for thermodynamic solubility measurement. It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure that equilibrium is reached. By analyzing the concentration of the dissolved compound in the supernatant, a precise and accurate solubility value can be obtained. The extended incubation time allows for the dissolution and potential recrystallization processes to reach a steady state, reflecting the true thermodynamic equilibrium.
Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is clearly in excess of what is expected to dissolve should be used (e.g., 5-10 mg).
-
Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered samples and the calibration standards by HPLC.
-
Determine the concentration of this compound in the saturated samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the average concentration from the triplicate samples, typically in mg/mL or mol/L.
-
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Discussion: The Physicochemical Basis of Solubility
The solubility of this compound is a direct consequence of the intermolecular forces between the solute and solvent molecules. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The 1,2,3-triazole ring is inherently polar due to the presence of three electronegative nitrogen atoms. This creates a significant dipole moment in the molecule. Furthermore, the N-H group can act as a hydrogen bond donor, while all three nitrogen atoms can act as hydrogen bond acceptors. These features are key to its solubility in polar solvents.
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonds will form between the N-H of the triazole and the oxygen of the alcohol, and between the N atoms of the triazole and the O-H of the alcohol. These favorable interactions readily overcome the solute-solute interactions in the crystal lattice, leading to good solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can only act as hydrogen bond acceptors. They will form strong hydrogen bonds with the N-H of the triazole. Additionally, strong dipole-dipole interactions will occur between the polar triazole ring and the polar solvent molecules. This results in good solubility.
-
In Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and the ability to form hydrogen bonds. The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent. Consequently, solubility is very low.
The methyl group at the 4-position introduces a small non-polar region, which slightly increases the lipophilicity of the molecule compared to the unsubstituted 1H-1,2,3-triazole. This is why its water solubility is described as limited, whereas the parent triazole is highly soluble[2][5].
Caption: Intermolecular Forces Governing Solubility.
Conclusion
While specific quantitative solubility data for this compound remains sparse in the public domain, a thorough understanding of its physicochemical properties allows for reliable predictions of its behavior in common organic solvents. Its polarity and significant hydrogen bonding capabilities render it moderately to highly soluble in polar protic and aprotic solvents, while its solubility in non-polar solvents is expected to be poor. This guide provides researchers with the theoretical foundation and a practical, detailed protocol to experimentally determine the thermodynamic solubility of this important building block, facilitating its effective use in drug discovery and chemical synthesis.
References
- 1. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. pubs.acs.org [pubs.acs.org]
The Genesis of a Core Scaffold: A Technical Guide to the Discovery and Synthesis of 4-methyl-1H-1,2,3-triazole
Abstract
The 4-methyl-1H-1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. This guide provides an in-depth exploration of the historical evolution and synthetic strategies for accessing this crucial heterocyclic scaffold. We will traverse the foundational principles of 1,3-dipolar cycloaddition chemistry, pioneered by Rolf Huisgen, and navigate through the transformative introduction of metal-catalyzed reactions that have defined the contemporary landscape of triazole synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but the underlying scientific rationale that drives methodological choices in the synthesis of this compound and its derivatives.
Introduction: The Unassuming Importance of a Methyl-Substituted Triazole
The 1,2,3-triazole ring system is a vital pharmacophore and a versatile building block in organic synthesis.[1] Among its myriad derivatives, the this compound stands out for its utility as a bioisostere for other heterocycles like imidazoles and as a precursor in the synthesis of more complex molecules, including pharmaceuticals such as tazobactam.[1] Its inherent stability and the specific stereoelectronic contributions of the methyl group make it an attractive component in the design of novel bioactive compounds and functional materials. This guide will illuminate the path from its conceptual discovery within the broader class of 1,2,3-triazoles to the highly efficient and regioselective synthetic methods available today.
Historical Perspective: From Thermal Reactions to "Click" Chemistry
The story of this compound synthesis is intrinsically linked to the broader history of the 1,2,3-triazole ring itself. The foundational reaction for the synthesis of this class of compounds is the Huisgen 1,3-dipolar cycloaddition .
The Huisgen Cycloaddition: A Foundational Discovery
In the mid-20th century, Rolf Huisgen and his contemporaries elucidated the mechanism of 1,3-dipolar cycloaddition, a powerful class of reactions for the formation of five-membered heterocyclic rings.[2] This reaction involves the concerted cycloaddition of a 1,3-dipole (an organic azide in this case) with a dipolarophile (an alkyne).[2][3]
The thermal Huisgen cycloaddition of an azide with propyne (CH₃C≡CH) would theoretically yield this compound. However, this thermal approach suffers from significant drawbacks that limited its practical application for many years.[3][4] Key among these are the high temperatures required and, most critically, a lack of regioselectivity, often producing a mixture of 1,4- and 1,5-disubstituted triazoles.[3][5]
The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was revolutionized in the early 2000s with the independent reports by the laboratories of Morten Meldal and K. Barry Sharpless, who introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][6] This reaction, often cited as the quintessential "click" reaction, overcomes the major limitations of the thermal Huisgen cycloaddition.[3][7]
The CuAAC reaction is characterized by its:
-
High regioselectivity , exclusively yielding the 1,4-disubstituted triazole isomer.[3]
-
Mild reaction conditions , often proceeding at room temperature in aqueous media.[7][8]
-
High yields and tolerance of a wide variety of functional groups.[4][7]
For the synthesis of 4-methyl-1-substituted-1,2,3-triazoles, the CuAAC reaction between a substituted azide and propyne, or a propyne equivalent, is the method of choice. The reaction's mechanism, while not a concerted cycloaddition, involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring.[7]
Core Synthetic Methodologies
The synthesis of this compound and its N-substituted derivatives primarily relies on the CuAAC reaction. Below, we detail the key considerations and a general protocol for this transformation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most reliable and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including those with a 4-methyl substituent.
This protocol provides a representative example of the CuAAC reaction for the synthesis of a 1,4-disubstituted 4-methyl-1,2,3-triazole.
Materials:
-
Benzyl azide
-
Propyne (gas or condensed) or a suitable propyne surrogate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
-
Bubble propyne gas through the reaction mixture for 15-20 minutes, or add a suitable propyne source.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-benzyl-4-methyl-1H-1,2,3-triazole.
-
Copper(II) sulfate and Sodium Ascorbate: While Cu(I) is the active catalyst, it is susceptible to oxidation. Using a Cu(II) salt with a reducing agent like sodium ascorbate ensures a continuous in situ generation of the active Cu(I) species.[3]
-
Solvent System: A mixture of tert-butanol and water is commonly used to dissolve both the organic azide and the inorganic copper catalyst and ascorbate.[]
-
Workup: The aqueous workup with NaHCO₃ and brine is essential to remove the copper catalyst and other water-soluble reagents from the reaction mixture.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For the sake of completeness, it is important to mention the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction provides the complementary 1,5-disubstituted triazole regioisomer.[10][11][12] While not the primary route to 4-methyl-1,2,3-triazoles (which are typically 1,4-disubstituted or NH-unsubstituted), understanding the RuAAC is crucial for appreciating the power of catalytic control in achieving regioselectivity in triazole synthesis.[13] The RuAAC reaction proceeds through a different mechanism involving a ruthenacycle intermediate.[10][13]
Visualization of Reaction Mechanisms
To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycles of the key synthetic routes.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Generalized catalytic cycle of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Comparative Data of Synthetic Methods
The choice of synthetic method is often dictated by the desired regioisomer and the tolerance of the substrates to the reaction conditions. The following table summarizes the key differences between the thermal Huisgen cycloaddition and its catalyzed counterparts.
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | Mixture of 1,4 and 1,5 | Exclusively 1,4 | Predominantly 1,5 |
| Reaction Conditions | High temperature | Room temperature | Elevated temperature |
| Catalyst | None | Cu(I) salts | Ru(II) complexes |
| Substrate Scope | Broad | Terminal alkynes | Terminal & internal alkynes |
| Yields | Variable | Generally high | Generally high |
Conclusion
The synthesis of this compound has evolved from a challenging proposition using classical thermal methods to a highly efficient and predictable process thanks to the advent of "click" chemistry. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the preeminent method for accessing the 1,4-disubstituted isomers, offering unparalleled regioselectivity, mild reaction conditions, and broad functional group tolerance. As the demand for novel pharmaceuticals and advanced materials continues to grow, the robust and versatile synthetic routes to the this compound scaffold will undoubtedly play a pivotal role in future scientific innovation.
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chesci.com [chesci.com]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: The Strategic Use of the 4-Methyl-1,2,3-triazole Motif in Click Chemistry
Executive Summary: Beyond the Linker
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is renowned for its efficiency in creating stable 1,4-disubstituted 1,2,3-triazole linkages.[1][2][3] While the triazole ring is often viewed as a simple, inert connector, its true power lies in its capacity for subtle yet significant molecular modulation. This guide focuses on the strategic incorporation of a methyl group at the 4-position of the triazole ring, forming the 4-methyl-1,2,3-triazole scaffold. This modification is not trivial; it is a deliberate design choice to fine-tune the physicochemical and pharmacological properties of a molecule.
The 4-methyltriazole unit serves as a metabolically robust bioisostere for functionalities like amide bonds, offering enhanced stability and unique electronic properties.[4][5] The addition of the methyl group provides a powerful tool to modulate lipophilicity, improve binding interactions through steric influence, and enhance metabolic resistance, making it an invaluable asset in drug discovery, bioconjugation, and materials science.[5] This document provides the foundational principles, mechanistic insights, and detailed experimental protocols for the effective synthesis and application of this versatile chemical motif.
Mechanistic Rationale: The "Why" Behind the Methyl Group
The choice to use propyne (or a surrogate) as the alkyne component in a CuAAC reaction, thereby installing a 4-methyl group on the resulting triazole, is driven by several key scientific principles.
2.1. The CuAAC Catalytic Cycle The reaction proceeds through a well-established catalytic cycle that ensures high regioselectivity for the 1,4-isomer.[2][6] The cycle, initiated by the formation of a copper(I) acetylide from the terminal alkyne (propyne), is remarkably efficient and tolerant of a wide range of functional groups, forming the basis of its "click" designation.
Caption: The catalytic cycle for the Cu(I)-catalyzed formation of a 4-methyl-1,2,3-triazole.
2.2. Physicochemical Impact of the 4-Methyl Group
-
Lipophilicity and Solubility: The methyl group is a classic lipophilic fragment. Its introduction increases the molecule's logP value, which can be critical for enhancing membrane permeability or modulating interactions with hydrophobic binding pockets in a protein target.
-
Metabolic Stability: The triazole ring itself is exceptionally stable to metabolic degradation. The addition of a methyl group at the 4-position can further shield the ring system and adjacent bonds from enzymatic attack, potentially improving the pharmacokinetic profile of a drug candidate.
-
Conformational Control: While small, the methyl group introduces steric bulk. This can restrict the rotation of adjacent chemical groups, locking the molecule into a more favorable bioactive conformation and improving binding affinity and selectivity for its target.[5]
-
Bioisosterism: The 1,4-disubstituted triazole ring is a well-regarded bioisostere of the trans-amide bond.[4] The 4-methyl-triazole moiety can be viewed as a mimic of an alanine residue or other methylated structures, but with complete resistance to protease-mediated hydrolysis. This makes it a powerful tool for converting peptides into more drug-like small molecules.
Experimental Protocols: Synthesis of 1-Substituted-4-methyl-1,2,3-triazoles
The synthesis of a 4-methyl-1,2,3-triazole is achieved by the reaction of an organic azide (R-N₃) with propyne (H-C≡C-CH₃). As propyne is a gas, it is often more practical to use a stabilized or liquid source, or to bubble the gas through the reaction mixture. The following protocols provide robust methods for this transformation.
3.1. Protocol 1: Standard Aqueous CuAAC Reaction
This protocol utilizes the in-situ reduction of Copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst, a widely adopted and reliable method.[1][3]
Materials and Reagents:
-
Organic Azide (e.g., Benzyl Azide), 1.0 equiv
-
Propargyl Alcohol (as a safe, liquid model alkyne for propyne), 1.2 equiv
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 0.05 equiv (5 mol%)
-
Sodium Ascorbate, 0.10 equiv (10 mol%)
-
Solvent: tert-Butanol and Deionized Water (1:1 v/v)
-
Saturated NaCl solution (brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the organic azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in a 1:1 mixture of t-BuOH and water (to achieve a final concentration of ~0.5 M). Stir until a homogeneous solution is formed.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Reaction Initiation: To the stirring solution from Step 1, add the sodium ascorbate solution (0.10 equiv) followed immediately by the CuSO₄·5H₂O solution (0.05 equiv). The solution may change color (e.g., to a pale yellow/green).
-
Causality Note: Sodium ascorbate is added first to ensure a reducing environment is present the moment the Cu(II) is introduced, maximizing the in-situ generation of the catalytically active Cu(I) species.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 2-12 hours).
-
Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-substituted-4-methyl-1,2,3-triazole.
3.2. Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the CuAAC reaction, often reducing reaction times from hours to minutes and improving yields.[7][8]
Materials and Reagents:
-
Same as Protocol 3.1
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often preferred for microwave synthesis due to their high boiling points and dielectric properties.
Procedure:
-
Reactant Setup: In a 10 mL microwave reaction vial equipped with a stir bar, combine the organic azide (1.0 equiv), propargyl alcohol (1.2 equiv), CuSO₄·5H₂O (0.02 equiv), and sodium ascorbate (0.05 equiv).
-
Solvent Addition: Add 3-5 mL of DMF or DMSO. Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 80-100 °C) for 10-30 minutes.
-
Causality Note: The sealed vessel allows the temperature to safely exceed the solvent's atmospheric boiling point, leading to a significant rate enhancement as described by the Arrhenius equation.
-
-
Work-up and Purification: After cooling to room temperature, perform the same work-up and purification procedure as described in Protocol 3.1.
Comparative Data:
| Parameter | Protocol 1: Standard Aqueous | Protocol 2: Microwave-Assisted | Rationale |
| Catalyst | CuSO₄/Na-Ascorbate | CuSO₄/Na-Ascorbate | In-situ Cu(I) generation is robust for both methods. |
| Catalyst Loading | 5 mol% Cu(II) | 1-2 mol% Cu(II) | Higher efficiency of microwave often allows for lower catalyst loading. |
| Solvent | t-BuOH / H₂O | DMF or DMSO | High-boiling polar aprotic solvents are ideal for microwave heating. |
| Temperature | Room Temperature | 80 - 100 °C | Thermal energy accelerates the reaction. |
| Time | 2 - 12 hours | 10 - 30 minutes | Significant rate acceleration due to superheating under pressure.[8] |
| Typical Yield | 85 - 95% | >90% | Often higher due to reduced side reactions and degradation over time. |
Applications in Bioconjugation
When applying CuAAC to biological macromolecules like proteins or nucleic acids, special care must be taken to mitigate the potential toxicity of copper ions, which can cause oxidative damage.[1]
Caption: A generalized workflow for bioconjugation using a 4-methyl-triazole linkage.
Key Considerations for Bioconjugation:
-
Copper-Stabilizing Ligands: The use of water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is essential.[1] These ligands serve a dual purpose: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, and they chelate the copper ion, sequestering it and preventing it from causing damage to the biomolecule.
-
Reducing Agents: While sodium ascorbate is common, TCEP (tris(2-carboxyethyl)phosphine) can also be used as a reducing agent and is often preferred in proteomics applications as it does not interfere with certain downstream analyses.
-
Purification: After the reaction, it is critical to remove all traces of copper, ligand, and excess reagents. Size-exclusion chromatography (SEC), dialysis, or affinity purification are commonly employed methods.
References
- 1. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
4-methyl-1H-1,2,3-triazole as a ligand for transition metal catalysis
An In-Depth Guide to 4-methyl-1H-1,2,3-triazole in Transition Metal Catalysis: Synthesis, Coordination, and Application
Introduction: The Rise of a "Clicked" Ligand
The advent of "click chemistry" in the early 2000s, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), transformed the 1,2,3-triazole moiety from a heterocyclic curiosity into a cornerstone of modern chemistry.[1][2] Initially prized as a robust and inert linker for connecting molecular fragments, the focus has gradually shifted to the intrinsic functional properties of the triazole ring itself.[1] Its unique electronic structure, featuring multiple nitrogen coordination sites and a polarized C-H bond, makes it an exceptional candidate for ligand design in transition metal catalysis.[1][2]
This guide focuses on a simple yet versatile derivative: this compound. The methyl group at the 4-position provides subtle but significant steric and electronic modulation, influencing the stability and reactivity of its metal complexes. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive and trustworthy resource for harnessing the catalytic potential of this powerful ligand.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its effective use. The triazole ring is aromatic and remarkably stable against acidic/basic hydrolysis, oxidation, and reduction.[2] The three nitrogen atoms create a strong dipole moment, making the ring system an excellent hydrogen bond acceptor, while the polarized C5-H bond can act as a hydrogen bond donor.[1][2]
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃ | [3] |
| Molecular Weight | ~83.09 g/mol | [3] |
| Appearance | Crystalline solid | |
| Melting Point | 40-45 °C | |
| Solubility | Moderately soluble in methanol, acetone; limited in water | |
| Key Coordination Sites | N2 and N3 atoms | [1][4] |
The most crucial feature for catalysis is the presence of lone electron pairs on the N2 and N3 nitrogen atoms, which readily coordinate to transition metals.[1] Computational and experimental studies show that the N3 atom is generally a stronger electron donor, leading to more stable metal-N3 complexes compared to metal-N2 complexes.[1][5]
Caption: Coordination modes of this compound with a transition metal center.
Synthesis of the Ligand: A Practical Protocol
The most efficient and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction.[6][7] This protocol details the synthesis of this compound from propyne and an azide source. For safety and convenience, this protocol generates the required azide in situ.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established CuAAC procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium azide is highly toxic.[8][9]
Materials:
-
Sodium azide (NaN₃)
-
Propyne gas
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve sodium azide (1.0 eq.) in a 3:1 mixture of DMSO and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq.) followed by CuSO₄·5H₂O (0.05 eq.). The solution should change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Cycloaddition: Carefully bubble propyne gas through the solution at a slow, steady rate at room temperature. Causality: Using a gaseous alkyne requires careful control of the introduction rate to ensure efficient reaction without excessive pressure buildup.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Rationale: The product is more soluble in the organic phase, allowing for its separation from the inorganic salts and DMSO.
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water and then brine to remove residual DMSO and salts. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Transition Metal Catalysis
This compound and its derivatives serve as versatile ligands for a wide array of transition metals, including palladium, rhodium, iridium, ruthenium, and copper.[1][8][10] They can function as simple monodentate ligands, form part of a larger chelating structure, or act as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in their own right.[5][11]
Case Study: Palladium-Catalyzed Cross-Coupling Reactions
Triazole-ligated palladium complexes have proven to be highly effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.[1] The triazole ligand is not merely a spectator; it stabilizes the palladium nanoparticles, preventing aggregation and deactivation, which enhances catalytic turnover and longevity.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the triazole ligand (L).
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for a Suzuki-Miyaura reaction using an in situ generated palladium catalyst stabilized by this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 eq.)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
This compound (0.04 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Toluene and Water (e.g., 4:1 solvent mixture)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and this compound in a small amount of the reaction solvent for 15-20 minutes. Rationale: This pre-coordination step ensures the formation of the stabilized palladium complex before the catalytic cycle begins, often leading to more consistent results.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, and K₂CO₃.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the pre-formed catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification and Validation: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography. Confirm the product identity and purity via NMR and mass spectrometry.
Conclusion and Future Outlook
This compound represents a class of ligands that are synthetically accessible, robust, and highly effective in transition metal catalysis. Their ability to stabilize active catalytic species, coupled with the tunable nature of the triazole scaffold, makes them invaluable tools for organic synthesis. Future research will likely focus on developing chiral triazole ligands for asymmetric catalysis and exploring their applications in more complex, tandem reaction sequences and sustainable flow chemistry processes.[9] The journey of the triazole ring from a simple "click" product to a sophisticated functional unit in catalysis is a testament to the continuous evolution of chemical synthesis.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astruc.didier.free.fr [astruc.didier.free.fr]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Heavy Metal Complexes of 1, 2, 3-Triazole derivative: Synthesis, Chara" by Jihan Hameed Abdulameer and Mahasin F. Alias [bsj.uobaghdad.edu.iq]
- 11. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
synthesis of 4-methyl-1H-1,2,3-triazole derivatives for anticancer screening
Application Notes & Protocols
Introduction: The Rising Prominence of the 1,2,3-Triazole Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocycles have emerged as privileged scaffolds due to their ability to engage in various biological interactions. The 1,2,3-triazole ring, in particular, has garnered significant attention. This five-membered ring is metabolically stable, capable of forming hydrogen bonds and dipole interactions, and can act as a rigid linker to orient pharmacophores, making it an ideal building block in drug design[1][2].
Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects[3][4]. Their mechanism of action is diverse, often involving the inhibition of crucial enzyme systems like kinases, thymidylate synthase, and vascular endothelial growth factor receptor (VEGFR), or by inducing cell cycle arrest and apoptosis[3][5]. The 4-methyl substitution on the triazole core is a key structural motif, often explored to fine-tune the steric and electronic properties of the molecule to enhance binding affinity and selectivity for biological targets.
This guide provides a comprehensive, field-proven framework for the synthesis of 4-methyl-1H-1,2,3-triazole derivatives and their subsequent evaluation as potential anticancer agents using standard in vitro screening methods. We will focus on the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and provide detailed, validated protocols for both synthesis and biological evaluation.
Part I: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle of Synthesis: The Power of "Click Chemistry"
The formation of the 1,4-disubstituted 1,2,3-triazole core is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, independently developed by the groups of Meldal and Sharpless, is the epitome of "click chemistry"—a class of reactions known for being high-yielding, wide in scope, and generating only inoffensive byproducts[6][7].
The CuAAC reaction offers a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition and, crucially, exhibits exquisite regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer[8]. This is in stark contrast to the thermal reaction, which often produces a mixture of 1,4- and 1,5-regioisomers[8]. The reaction is robust, tolerating a wide variety of functional groups and is often performed in aqueous solvent systems, making it ideal for medicinal chemistry applications[9].
To synthesize the target This compound core, the reaction requires two key building blocks:
-
An organic azide (R¹-N₃) .
-
A terminal alkyne, specifically propyne (CH₃-C≡CH) .
While the direct use of propyne gas is feasible, it requires specialized equipment. A more common and practical laboratory approach involves using a stable, liquid propyne surrogate like propargyl alcohol , which yields a versatile 4-(hydroxymethyl)-1,2,3-triazole intermediate. This guide will detail the synthesis of this key intermediate, which can be used directly for screening or further modified.
Caption: General workflow of the CuAAC reaction.
Detailed Protocol 1: Synthesis of a Benzyl Azide Precursor (Illustrative Example)
This protocol describes the synthesis of benzyl azide from benzyl bromide, a common precursor for generating diverse triazole libraries.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield benzyl azide as a colorless oil.
-
Crucial Note: Do not heat the neat azide. It is best used directly in the next step without distillation.
Detailed Protocol 2: CuAAC Synthesis of 1-Benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole
This protocol details the "click" reaction between the synthesized benzyl azide and propargyl alcohol.
Materials:
-
Benzyl azide (from Protocol 1)
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve benzyl azide (1.0 eq) and propargyl alcohol (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the azide/alkyne mixture, followed immediately by the CuSO₄ solution. A color change to yellow/orange is typically observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 4 hours. Monitor by TLC until the starting materials are consumed.
-
Once complete, dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-(hydroxymethyl)-1H-1,2,3-triazole.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure. A characteristic singlet for the triazole proton (C5-H) is typically observed between 7.5 and 8.5 ppm in the ¹H NMR spectrum[10].
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Expert Insights & Troubleshooting for Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Cu(I) Catalyst Inactivation: The active Cu(I) is easily oxidized to inactive Cu(II) by oxygen.[11] 2. Poor Reagent Purity: Impurities in the azide or alkyne can interfere. 3. Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[11] | 1. Ensure Reducing Conditions: Use freshly prepared sodium ascorbate solution. Degas the solvent mixture (e.g., by bubbling with nitrogen or argon) before adding the catalyst.[8] 2. Verify Starting Materials: Check the purity of your azide and alkyne via NMR before starting.[11] 3. Use a Ligand: Adding a stabilizing ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can protect the Cu(I) and accelerate the reaction.[9][12] |
| Difficult Purification | Copper Contamination: Residual copper salts can be difficult to remove from the final product. | Ammonia Wash: After extraction, wash the organic layer with a dilute ammonium hydroxide solution to chelate and remove copper salts. Silica Gel Chromatography: Copper contamination often results in green/blue bands on the silica column. These can be effectively separated from the desired product. |
| Inconsistent Results | Order of Addition: The order in which reagents are added can impact catalyst formation and stability.[4][13] | Premix Catalyst: A recommended procedure is to premix the CuSO₄ and any stabilizing ligand first, then add this solution to the mixture of azide and alkyne, followed finally by the sodium ascorbate to initiate the reaction.[14] |
Part II: In Vitro Anticancer Screening
Principle of Screening: The MTT Cell Viability Assay
Once a library of triazole derivatives is synthesized and purified, the next critical step is to assess their biological activity. The MTT assay is a robust, colorimetric method widely used for the initial screening of cytotoxic potential[1][11][14].
The assay's principle is based on the ability of mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product[1][14]. This insoluble formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically around 570 nm). The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of the compound's cytotoxic or anti-proliferative effect.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol 3: MTT Assay for Cytotoxicity Screening
Materials:
-
Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Perform a cell count and determine viability (e.g., using Trypan blue). Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium)[11]. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each triazole derivative in DMSO (e.g., 10 mM). Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity[3].
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of your test compounds. Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours[11]. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
Data Analysis and Presentation
-
Calculate Percent Viability: Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound required to inhibit cell growth by 50%. This value is a key measure of a compound's potency. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Results should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Structure (or R¹ group) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Doxorubicin (Ref.) | - | 0.8 ± 0.1 | 1.2 ± 0.2 |
| TRI-001 | Benzyl | 15.3 ± 2.1 | 25.8 ± 3.4 |
| TRI-002 | 4-Chlorobenzyl | 8.7 ± 1.5 | 12.1 ± 1.9 |
| TRI-003 | 4-Methoxybenzyl | 22.1 ± 2.9 | 31.5 ± 4.0 |
Note: Data are representative examples and not from actual experimental results.
Expert Insights & Troubleshooting for MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Absorbance Readings Too Low | 1. Low Cell Seeding Density: Not enough viable cells to produce a strong signal.[3] 2. Short MTT Incubation: Insufficient time for formazan crystal formation. | 1. Optimize Seeding Density: Perform a titration experiment to find the optimal cell number that falls within the linear range of the assay. 2. Increase Incubation Time: Extend the MTT incubation to 3-4 hours, checking for crystal formation under a microscope. |
| High Background / Inconsistent Blanks | 1. Contamination: Bacterial or fungal contamination can reduce MTT. 2. Phenol Red Interference: The pH indicator in some media can affect absorbance readings.[3] | 1. Maintain Aseptic Technique: Ensure all reagents and plates are sterile. Visually inspect plates for contamination before adding MTT. 2. Use Phenol Red-Free Medium: Switch to a phenol red-free medium for the duration of the assay incubation.[3] |
| Compound Interference | Colored Compounds: If your triazole derivative is colored, it may absorb light at 570 nm, leading to false readings.[3] | Include a "Compound Only" Control: Prepare wells with your compound in medium but without cells. Subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic absorbance.[3] |
Conclusion and Future Outlook
The synthetic and screening protocols detailed in this guide provide a robust foundation for the exploration of this compound derivatives as a promising class of anticancer agents. The reliability and efficiency of the CuAAC reaction allow for the rapid generation of diverse chemical libraries, while the MTT assay serves as an effective primary screen for identifying lead compounds.
Compounds exhibiting significant cytotoxicity (i.e., low micromolar IC₅₀ values) should be advanced to more detailed mechanistic studies. Future work could involve secondary assays to investigate the mode of cell death (apoptosis vs. necrosis), effects on cell cycle progression, and specific enzyme inhibition assays to elucidate the molecular target. By combining rational design, efficient synthesis, and systematic biological evaluation, researchers can unlock the full therapeutic potential of the triazole scaffold in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes - Durham e-Theses [etheses.dur.ac.uk]
- 5. Click Chemistry [organic-chemistry.org]
- 6. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
- 7. medkoo.com [medkoo.com]
- 8. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 4-methyl-1H-1,2,3-triazole
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms.[1] This structural motif has become a cornerstone in medicinal chemistry, materials science, and chemical biology. Its prevalence is largely due to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[1][2] The triazole ring is not merely a passive linker; it is an excellent bioisostere for amide bonds, is highly stable to metabolic degradation, and can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of a parent molecule. 4-methyl-1H-1,2,3-triazole is a fundamental building block in this class, providing a simple yet versatile scaffold for further elaboration in drug discovery and functional materials development. This document provides a comprehensive, field-tested protocol for its synthesis on a gram scale.
Reaction Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of this compound is achieved via the [3+2] cycloaddition of propyne and hydrazoic acid. While the thermal Huisgen cycloaddition requires harsh conditions and can yield a mixture of regioisomers, the copper(I)-catalyzed variant is highly efficient, regioselective for the 1,4-isomer, and proceeds under mild, aqueous conditions.[2]
The catalytic cycle involves the formation of a copper(I)-acetylide intermediate from propyne. This intermediate then reacts with an azide, generated in situ from sodium azide, through a series of steps involving a six-membered copper metallacycle, ultimately yielding the stable 1,2,3-triazole ring after protonolysis and regenerating the Cu(I) catalyst.[2] To ensure the copper remains in its active Cu(I) oxidation state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture, which scavenges any dissolved oxygen that could oxidize the catalyst to the inactive Cu(II) state.[3][4]
CRITICAL SAFETY PRECAUTIONS
This protocol involves substances with severe and potentially lethal hazards. A thorough risk assessment must be completed before commencing any work.
-
Sodium Azide (NaN₃):
-
Extreme Acute Toxicity: Sodium azide is a potent, rapidly acting poison. It is fatal if swallowed, inhaled, or absorbed through the skin.[3][5] The LD50 (oral, rat) is approximately 27 mg/kg.[6] All handling of solid sodium azide and concentrated solutions must be performed in a certified chemical fume hood.[5]
-
Explosive Hazard: Sodium azide reacts with heavy metals (e.g., lead, copper, brass, silver, zinc) to form highly shock-sensitive and explosive heavy metal azides.[5][6] NEVER use metal spatulas to handle sodium azide; use only plastic or ceramic spatulas.[5] NEVER dispose of azide-containing waste down the drain, as explosive salts can accumulate in lead or copper pipes.[3][6]
-
Toxic Gas Formation: In the presence of acid or water, sodium azide rapidly hydrolyzes to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[5][6] Store sodium azide away from acids.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, chemical splash goggles, and double-layered nitrile gloves when handling sodium azide.[3][5] Change gloves frequently.[7]
-
-
Propyne (CH₃C≡CH):
-
Extreme Flammability: Propyne is a highly flammable gas. It forms explosive mixtures with air. All operations involving propyne must be conducted in a well-ventilated fume hood, far from ignition sources such as open flames, hot plates, and spark-producing equipment.
-
Handling: Propyne should be handled in a closed system or with appropriate gas-handling equipment (e.g., lecture bottle with a regulator, flow meter, and bubbler). Ensure all connections are secure and leak-tested before use.
-
-
Waste Disposal:
-
All azide-contaminated materials, including empty containers, pipette tips, gloves, and aqueous solutions, are considered P-listed hazardous waste and must be disposed of according to institutional and environmental regulations.[3][7] Do not mix azide waste with other chemical waste streams, particularly those containing acids or heavy metals.
-
Gram-Scale Synthesis Protocol
This protocol details the synthesis of this compound on a ~10 g scale.
Reagents and Materials
| Reagent / Material | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 9.75 | 150 | 1.5 |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 1.25 | 5 | 0.05 |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 1.98 | 10 | 0.10 |
| Propyne (gas) | C₃H₄ | 40.06 | ~4.0 | ~100 | 1.0 |
| tert-Butanol | C₄H₁₀O | 74.12 | 250 mL | - | - |
| Deionized Water | H₂O | 18.02 | 250 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~500 mL | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - | - |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Gas inlet adapter
-
Gas dispersion tube (fritted bubbler)
-
Propyne lecture bottle with regulator and flow meter
-
Digital balance
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Workflow for the gram-scale synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Reagent Preparation (in fume hood):
-
In a 500 mL beaker, dissolve sodium azide (9.75 g, 150 mmol) in deionized water (250 mL).
-
In a separate 50 mL beaker, dissolve copper(II) sulfate pentahydrate (1.25 g, 5 mmol) in deionized water (20 mL).
-
Prepare a fresh solution of sodium ascorbate (1.98 g, 10 mmol) in deionized water (20 mL) immediately before use.
-
-
Reaction Setup (in fume hood):
-
Equip the 1 L three-neck flask with a mechanical stirrer, a condenser, and a gas inlet adapter connected to a fritted gas dispersion tube that reaches below the solvent surface.
-
Add tert-butanol (250 mL) to the flask.
-
Begin vigorous stirring. Add the aqueous sodium azide solution to the flask.
-
-
Initiation of Reaction:
-
To the stirring biphasic mixture, add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution. The solution should turn a yellow-orange or brownish color, indicating the formation of the Cu(I) species.
-
Set up the propyne lecture bottle with a regulator and flow meter. Connect the cylinder via tubing to the gas inlet adapter on the flask. Place a bubbler filled with mineral oil at the outlet of the condenser to monitor gas flow and prevent back-diffusion of air.
-
-
Cycloaddition Reaction:
-
Begin bubbling propyne gas into the reaction mixture at a slow but steady rate (e.g., ~60 bubbles per minute).
-
Allow the reaction to stir vigorously at room temperature for 12-18 hours. The reaction is an exothermic process, but on this scale, the temperature increase is typically manageable without external cooling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable standard is available.
-
-
Reaction Workup:
-
Once the reaction is complete (or after ~18 hours), stop the flow of propyne and purge the headspace of the flask with nitrogen for 15 minutes.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution to the flask. This helps to complex the copper catalyst.
-
Transfer the entire mixture to a 1 L separatory funnel.
-
Extract the product with dichloromethane (3 x 150 mL). The product is expected to be in the organic phase.
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely an oil or semi-solid.
-
Purification
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (e.g., DCM to 95:5 DCM:MeOH) is a good starting point.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.
-
Product Characterization
The identity and purity of the final product must be confirmed by analytical methods.
-
Physical Appearance: Expected to be a white to off-white solid or a colorless oil.
-
Molecular Formula: C₃H₅N₃
-
Molecular Weight: 83.09 g/mol [8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~ 7.5-7.8 ppm (s, 1H, C5-H of triazole ring)
-
δ ~ 2.4 ppm (s, 3H, C4-CH₃ )
-
A broad singlet for the N-H proton may be observed, often between 10-14 ppm, or it may exchange and not be visible.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~ 140-145 ppm (C 4-CH₃)
-
δ ~ 120-125 ppm (C 5-H)
-
δ ~ 9-12 ppm (C4-C H₃)
-
-
Mass Spectrometry (MS):
-
(ESI+) m/z: Calculated for [M+H]⁺: 84.0556; Found: [Value to be determined by user].
-
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Novel Triazole Derivatives Based on 4-methyl-chromene-2-one [pubs.sciepub.com]
- 5. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR [m.chemicalbook.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: 4-methyl-1H-1,2,3-triazole Derivatives as Potential Enzyme Inhibitors
Introduction: The Privileged Scaffold in Enzyme Inhibition
The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in medicinal chemistry and drug discovery.[1] Its unique chemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an excellent pharmacophore for engaging with biological targets.[1][2] Triazole-based compounds are known to bind to a wide variety of enzymes and receptors through diverse non-covalent interactions, leading to a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[2][3][4]
Within this class, derivatives of the 4-methyl-1H-1,2,3-triazole core are of particular interest. The methyl group at the 4-position can provide beneficial steric and electronic properties, influencing the molecule's binding affinity and selectivity for specific enzyme active sites. These derivatives have shown promise as inhibitors for a range of enzymes implicated in various diseases, such as xanthine oxidase in hyperuricemia, acetylcholinesterase in Alzheimer's disease, and carbonic anhydrase in glaucoma and other conditions.[3][5][6]
This guide provides a comprehensive overview of the synthesis, application, and characterization of this compound derivatives as enzyme inhibitors, designed for researchers, scientists, and drug development professionals.
Part 1: Synthesis of this compound Derivatives
The most robust and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][7] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for creating diverse libraries of compounds. To generate the 4-methyl-1,2,3-triazole core, a terminal alkyne bearing the desired R¹ group is reacted with an azide precursor to propyne.
General Synthetic Workflow
The synthesis typically involves a two-step process which can often be combined into a one-pot reaction.[8] First, an organic azide (R¹-N₃) is prepared or obtained. Second, this azide is reacted with a propyne derivative in the presence of a copper(I) catalyst to yield the final 1-R¹-4-methyl-1H-1,2,3-triazole product.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a Representative 1-Aryl-4-methyl-1H-1,2,3-triazole
This protocol describes the synthesis of a generic 1-aryl-4-methyl-1H-1,2,3-triazole derivative, which can be adapted by changing the starting aryl azide.
Materials:
-
Aryl azide (1.0 eq)
-
Propyne (can be bubbled as a gas or generated in situ)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (3.0 eq) or another suitable base
-
Solvent (e.g., Acetonitrile, DMF, or a t-BuOH/H₂O mixture)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl azide (1.0 eq) and Copper(I) iodide (0.1 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add triethylamine (3.0 eq) to the mixture.
-
Alkyne Introduction: Bubble propyne gas through the solution for 10-15 minutes, or add a suitable propyne precursor.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC until the starting azide spot disappears. This typically takes 3-24 hours.[9]
-
Work-up: Once the reaction is complete, quench it by adding a saturated solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Part 2: In Vitro Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for determining the potency of newly synthesized compounds. The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC₅₀).
Mechanisms of Enzyme Inhibition
Enzyme inhibitors can be classified based on their mode of action.[10]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding.[11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[11][]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[10]
-
Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it.[11]
Caption: Simplified model of competitive vs. non-competitive enzyme inhibition.
Protocol 2: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template that can be adapted for various enzymes where the reaction produces a change in absorbance.[13][14]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound test compounds
-
Known reference inhibitor (positive control)
-
Appropriate buffer solution (e.g., phosphate buffer, Tris-HCl)[13]
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the enzyme in the appropriate buffer. The final concentration should yield a linear reaction rate over the desired time.
-
Prepare a stock solution of the substrate in the buffer.
-
Dissolve the triazole test compounds and the reference inhibitor in DMSO to create concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions in the assay buffer to achieve a range of final test concentrations. Ensure the final DMSO concentration in the assay well is low (<1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate): [15]
-
Blank wells: Buffer only.
-
Negative Control wells (100% activity): Buffer, enzyme, and DMSO (at the same final concentration as the test wells).
-
Positive Control wells: Buffer, enzyme, and the reference inhibitor.
-
Test wells: Buffer, enzyme, and the serially diluted triazole compounds.
-
-
Pre-incubation: Add 20 µL of the diluted test compound/control solutions to the respective wells. Add 160 µL of the enzyme solution to all wells except the blank. Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately place the plate in the microplate reader. Measure the change in absorbance at the appropriate wavelength over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 3: Application Notes & Case Studies
The versatility of the this compound scaffold has been demonstrated against several important enzyme targets.
Case Study 1: Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. A series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were designed and synthesized as XO inhibitors.[5]
| Compound ID | Target Enzyme | Structure Modification | IC₅₀ (µM) | Reference |
| 9m | Xanthine Oxidase | Phenoxymethyl group with specific substitutions | 0.70 | [5] |
| Allopurinol | Xanthine Oxidase | Reference Drug | ~9.8 | [5] |
Key Finding: Compound 9m emerged as a potent XO inhibitor, approximately 14-fold more effective than the clinical drug allopurinol.[5] Molecular docking studies suggested that the triazole ring and other key functional groups formed crucial interactions within the XO active site.[5] In vivo studies confirmed that compound 9m could effectively lower serum uric acid levels in rats.[5]
Case Study 2: Cholinesterase Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. While not exclusively 4-methyl-1,2,3-triazoles, studies on related 1,2,4-triazole derivatives demonstrate the potential of the triazole core in this area.[3][16][17]
| Compound ID | Target Enzyme | Scaffold | IC₅₀ (µM) | Reference |
| 12d | AChE | 4-methyl-1,2,4-triazole derivative | 0.73 ± 0.54 | [16][17] |
| 12m | BChE | 4-methyl-1,2,4-triazole derivative | 0.038 ± 0.50 | [16][17] |
Application Insight: The synthesis of triazole derivatives bearing different substituents allows for the modulation of inhibitory activity and selectivity against AChE and BChE.[16] The general enzyme inhibition protocol described above (Protocol 2) can be readily adapted for cholinesterase assays using Ellman's reagent, where the product of substrate hydrolysis reacts to form a colored compound.
Case Study 3: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are established drug targets for various conditions. Novel 1H-1,2,3-triazole analogs have been synthesized and evaluated as inhibitors of human carbonic anhydrase II (hCA II).[6][9]
| Compound ID | Target Enzyme | Scaffold | IC₅₀ (µM) | Reference |
| 7b | hCA II | 1,2,3-triazole analog | 13.8 ± 0.63 | [6] |
| Acetazolamide | hCA II | Reference Drug | 18.2 ± 0.23 | [6] |
Application Insight: Structure-activity relationship (SAR) studies indicated that the presence of polar groups on the phenyl ring attached to the triazole core contributed to the inhibitory activity.[6] Molecular docking revealed that these compounds could bind directly to the active site residues of the enzyme.[6] This highlights the importance of rational design in modifying the core 4-methyl-1,2,3-triazole scaffold to achieve potent and selective inhibition.
Part 4: Characterization of Enzyme-Inhibitor Interactions
Beyond determining IC₅₀ values, understanding how an inhibitor binds to its target enzyme is crucial for lead optimization.
Molecular Modeling: Computational techniques like molecular docking and molecular dynamics simulations are used to predict the binding pose of an inhibitor within the enzyme's active site.[] This helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and can guide the rational design of more potent analogs.[5][18]
Structural Biology: Techniques such as X-ray crystallography can provide high-resolution, experimental structures of the enzyme-inhibitor complex. This offers definitive proof of the binding mode and provides invaluable information for structure-based drug design.
Caption: Conceptual model of an inhibitor binding within an enzyme's active site.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel enzyme inhibitors. The efficiency of click chemistry allows for the rapid synthesis of large and diverse compound libraries, facilitating robust structure-activity relationship studies. The case studies presented here underscore the potential of these derivatives to target a wide range of enzymes relevant to human health.
Future research should focus on leveraging structure-based design to enhance inhibitor potency and selectivity, thereby minimizing off-target effects. The continued exploration of this privileged scaffold is poised to deliver a new generation of therapeutic agents for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Methyl-1H-1,2,3-triazole in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Methyl-1H-1,2,3-triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its exceptional stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1] Among the diverse array of substituted triazoles, this compound emerges as a particularly valuable and versatile building block for the construction of complex, bioactive heterocyclic systems. Its strategic placement of a methyl group at the C4 position introduces subtle yet significant electronic and steric influences that can be harnessed to direct further functionalization and to modulate the pharmacological profile of the resulting molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for its key transformations. We will delve into the causality behind experimental choices, providing a framework for the rational design and synthesis of novel bioactive heterocycles.
Core Synthetic Strategies and Mechanistic Insights
The synthetic potential of this compound is primarily unlocked through functionalization at its nitrogen and carbon atoms. The key transformations include N-alkylation/arylation and C-H activation, each offering a distinct pathway to molecular diversity.
N-Functionalization: A Gateway to Diverse Bioactive Scaffolds
The presence of two chemically distinct nitrogen atoms (N1 and N2) in the this compound ring presents a fascinating challenge and opportunity in regioselective synthesis. The substitution pattern on the triazole nitrogen is a critical determinant of a molecule's biological activity.
Causality of N-Substitution: The regioselectivity of N-alkylation and N-arylation is governed by a delicate interplay of electronic and steric factors. The 2H-tautomer of 1,2,3-triazoles is generally more stable than the 1H-tautomer.[2] Consequently, reactions proceeding under thermodynamic control often favor substitution at the N2 position. However, kinetic control can be exerted through the careful selection of reagents, bases, and solvents to favor the N1 isomer.
Workflow for Regioselective N-Alkylation:
Caption: Workflow for the regioselective N-alkylation of this compound.
Protocol 1: Regioselective N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound, which typically yields a mixture of N1 and N2 isomers that can be separated by chromatography. The ratio of isomers is dependent on the specific alkylating agent and reaction conditions.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Self-Validation: The structures of the isolated isomers should be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts of the methyl group and the triazole C5-H proton for the N1 and N2 isomers provide a clear diagnostic tool for their identification.
C-H Functionalization: Direct and Atom-Economical Bond Formation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[3][4] For 1-substituted-4-methyl-1H-1,2,3-triazoles, the C5-H bond is the primary site for functionalization, offering a direct route to 1,4,5-trisubstituted triazoles.
Causality of C5-H Activation: The C5 proton of the 1,2,3-triazole ring is the most acidic C-H proton, making it susceptible to deprotonation and subsequent functionalization.[3] Palladium-catalyzed C-H arylation is a particularly effective method for this transformation.[4][5] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Workflow for Palladium-Catalyzed C5-H Arylation:
Caption: Workflow for the palladium-catalyzed C5-H arylation of a 1-substituted-4-methyl-1H-1,2,3-triazole.
Protocol 2: Palladium-Catalyzed C5-H Arylation of a 1-Substituted-4-methyl-1H-1,2,3-triazole
This protocol describes a general procedure for the direct arylation of the C5 position of a 1-substituted-4-methyl-1H-1,2,3-triazole with an aryl bromide.[4][5]
Materials:
| Reagent/Material | Grade | Supplier |
| 1-Substituted-4-methyl-1H-1,2,3-triazole | - | Synthesized via Protocol 1 |
| Aryl Bromide | Reagent Grade | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Triphenylphosphine (PPh₃) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the 1-substituted-4-methyl-1H-1,2,3-triazole (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the reaction tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful C-H arylation is confirmed by the disappearance of the C5-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of new aromatic signals corresponding to the introduced aryl group. Mass spectrometry will confirm the expected molecular weight of the product.
Applications in the Synthesis of Bioactive Molecules
The functionalization of this compound has led to the development of a variety of bioactive compounds. While specific examples starting directly from this compound are less commonly reported as a primary synthetic strategy in high-impact journals, the resulting substituted 4-methyl-1,2,3-triazole core is present in numerous patented and researched bioactive molecules. These include compounds with potential applications as:
-
Anticancer Agents: The triazole scaffold is a common feature in molecules designed to target various cancer-related pathways.
-
Antimicrobial Agents: Triazole derivatives have a long history of use as antifungal and antibacterial agents.[6]
-
Enzyme Inhibitors: The unique electronic properties of the triazole ring make it an effective component in the design of enzyme inhibitors.
Conclusion
This compound is a valuable and versatile building block in the synthesis of bioactive heterocycles. A thorough understanding of its reactivity, particularly the regioselectivity of N-functionalization and the conditions for C-H activation, empowers medicinal chemists to rationally design and synthesize novel compounds with tailored pharmacological properties. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this important heterocyclic scaffold in drug discovery and development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. scielo.br [scielo.br]
- 3. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 6. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 4-Methyl-1H-1,2,3-Triazole Ring
Introduction: The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and chemical biology, largely due to its remarkable stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally accessible.[3][4] This guide focuses on the subsequent step: the strategic chemical modification of a common and valuable building block, the 4-methyl-1H-1,2,3-triazole ring.
As drug development professionals and researchers know, the ability to precisely modify a core scaffold is paramount for optimizing molecular properties, from potency and selectivity to pharmacokinetics. This document provides an in-depth guide to the primary avenues for functionalizing the 4-methyl-1,2,3-triazole core. We will move beyond simple synthetic recitation to explore the causality behind protocol choices, ensuring that each method is presented as a robust, self-validating system for practical application in the laboratory.
The key sites for functionalization on the this compound scaffold are the C5-position of the triazole ring, the C4-methyl group, and the ring nitrogen atoms (N1 and N2). Each site offers a unique opportunity to introduce chemical diversity and tune molecular properties.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for 4-methyl-1H-1,2,3-triazole synthesis
Welcome to the technical support guide for the synthesis of 4-methyl-1H-1,2,3-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important heterocyclic compound. The primary synthetic route discussed is the Nobel prize-winning Huisgen 1,3-dipolar cycloaddition, specifically the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed a "click" reaction.[1][2][3]
This guide provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting solutions and answers to frequently asked questions to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically formed via the reaction of an azide source with propyne.
Q1: I am observing very low or no yield of the desired this compound. What are the likely causes and how can I fix it?
Low product yield is the most common issue and can stem from several factors, primarily related to the catalytic cycle's integrity and the reagents' stability.
Potential Cause 1: Inactive Copper Catalyst The catalytically active species in the CuAAC reaction is Copper(I).[1] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. It can also be sensitive to disproportionation in some solvents.
-
Expert Recommendation: The most reliable method is the in situ generation of Cu(I) from a stable and inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1] Sodium ascorbate is the preferred choice as it rapidly and cleanly reduces Cu(II) to Cu(I) and scavenges oxygen, thereby protecting the active catalyst.[4] An excess of sodium ascorbate can also prevent side reactions like the oxidative homocoupling of the alkyne.[4]
-
Protocol Validation: If you are using a Cu(I) salt directly (e.g., CuI or CuBr), ensure it is pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Potential Cause 2: The Role and Necessity of a Ligand In demanding applications, such as those with very low reactant concentrations or in complex biological media, the "ligandless" reaction may be too slow.
-
Expert Recommendation: The addition of a stabilizing ligand can dramatically accelerate the reaction rate and protect the Cu(I) catalyst from oxidation and sequestration.[5][6] Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that significantly enhances reaction kinetics and stabilizes the Cu(I) oxidation state.[5]
-
Causality: The ligand prevents the formation of unreactive copper acetylide polymers and facilitates the coordination of the azide to the copper center, which is a key step in the catalytic cycle.[5]
Potential Cause 3: Suboptimal Reaction Conditions While CuAAC is robust, extreme conditions can hinder performance.
-
Expert Recommendation:
-
Solvent: CuAAC is famously tolerant of various solvents, including aqueous mixtures.[4] A mixture of water and a miscible organic solvent like t-butanol, methanol, or DMSO is common and helps solubilize both organic and inorganic reagents.[4][7]
-
pH: The reaction is generally effective across a wide pH range (4-12).[4] However, very acidic conditions (pH < 3) can lead to side reactions, such as the acid-catalyzed oxidation of terminal alkynes.[8]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[4] For sterically hindered substrates or slow reactions, gentle heating (e.g., 40-60 °C) can be beneficial. Avoid high temperatures, which can promote the uncatalyzed reaction leading to regioisomeric impurities.[1]
-
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: My reaction mixture turned blue/green and I see significant formation of a byproduct. What is happening?
This is a classic sign of alkyne homocoupling (the Glaser coupling), a common side reaction in CuAAC.
-
Causality: The presence of oxygen and Cu(II) promotes the oxidative dimerization of your alkyne (propyne) to form a diacetylene byproduct. The blue/green color indicates the presence of Cu(II) species, which are inactive for the desired cycloaddition.
-
Expert Recommendation:
-
Ensure Anaerobic Conditions: Degas your solvents and run the reaction under a nitrogen or argon atmosphere.
-
Use Excess Reducing Agent: Add a slight excess (5-10 mol%) of sodium ascorbate relative to the copper catalyst. This ensures that any Cu(II) formed is immediately reduced back to the active Cu(I) state, shutting down the homocoupling pathway.[4]
-
Q3: I've isolated my product, but NMR analysis shows a mixture of isomers. Why did this happen?
The Huisgen cycloaddition can produce two different regioisomers: 1,4-disubstituted and 1,5-disubstituted triazoles. The presence of both indicates a loss of regiocontrol.
-
Causality: The thermal, uncatalyzed Huisgen cycloaddition requires elevated temperatures and typically produces a mixture of both 1,4- and 1,5-regioisomers.[1][4] If your reaction was overheated or run for an extended period without an effective catalyst, this thermal pathway can compete with the catalyzed one.
-
Expert Recommendation:
-
For 1,4-Regioisomers (like 4-methyl-1,2,3-triazole): Strictly use a Copper(I) catalyst . The CuAAC mechanism exclusively yields the 1,4-isomer.[1][5] Ensure your catalyst is active and reaction temperatures are kept moderate (room temperature to ~60 °C).
-
For 1,5-Regioisomers: If the 1,5-isomer were the desired product, a completely different catalyst system based on Ruthenium (RuAAC) would be required.[4][9][10] The two catalytic systems offer complementary and highly specific regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and general conditions for synthesizing this compound?
The synthesis involves the cycloaddition of propyne with an azide source. For the N-unsubstituted product, hydrazoic acid (HN₃) is the formal reagent, but it is highly toxic and explosive. A safer and more practical approach is the in situ generation of the azide from sodium azide (NaN₃) under mildly acidic conditions.[8]
| Component | Recommended Reagent | Typical Loading (mol%) | Purpose |
| Alkyne | Propyne (gas or condensed) | 1.0 - 1.2 equiv. | Source of the methyl-triazole backbone. |
| Azide Source | Sodium Azide (NaN₃) | 1.0 - 1.2 equiv. | Generates the azide reactant in situ. |
| Copper Source | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1 - 5 | Precursor to the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate | 5 - 10 | Reduces Cu(II) to Cu(I); oxygen scavenger. |
| Ligand (Optional) | TBTA | 1 - 5 | Accelerates reaction, stabilizes Cu(I). |
| Solvent | t-BuOH/H₂O (1:1), DMSO, or MeOH/H₂O (3:1) | - | Solubilizes all components. |
| Temperature | Room Temperature (20-25 °C) | - | Sufficient for most CuAAC reactions. |
Q2: How critical is the purity of the starting materials and solvents?
Purity is paramount for reproducibility.
-
Reagents: Impurities in the alkyne or azide can lead to unknown side products, complicating purification. Azides, particularly low-molecular-weight ones, can degrade over time. It is best to use freshly prepared or recently purchased reagents and verify their integrity if the reaction is failing.
-
Solvents: While CuAAC is robust, some impurities in solvents can interfere. For example, coordinating impurities could sequester the copper catalyst. Using HPLC-grade or distilled solvents is always recommended.
-
Water Quality: When using aqueous media, deionized water should be used to avoid introducing extraneous metal ions that could interfere with the catalysis.
Q3: What are the key safety considerations when working with azides and alkynes?
Safety must be the top priority.
-
Organic Azides: Low-molecular-weight organic azides can be thermally unstable and potentially explosive. They should be handled with care, avoiding heat, shock, or friction. Always work behind a blast shield when synthesizing or handling them in neat form. For bioconjugation, the amounts are typically small and the molecules large, reducing the hazard.[11]
-
Sodium Azide & Hydrazoic Acid: Sodium azide is highly toxic. Under acidic conditions, it forms hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive. Reactions generating HN₃ in situ are designed to keep its concentration very low and safe.[8] Always perform such reactions in a well-ventilated fume hood.
-
Propyne: Propyne is a flammable gas. Handle with appropriate safety measures for flammable gases, ensuring there are no ignition sources nearby.
Experimental Protocols
Protocol 1: Standard CuAAC Synthesis of this compound
This protocol is a general starting point for optimization.
-
Reagent Preparation: In a reaction vessel, dissolve sodium azide (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Alkyne Addition: Carefully introduce propyne (1.1 equiv.) into the solution. If using gaseous propyne, this can be bubbled through the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv., 5 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 equiv., 10 mol%).
-
Reaction Initiation: Add the copper sulfate solution to the main reaction vessel, followed immediately by the sodium ascorbate solution. The solution may briefly turn pale blue before becoming colorless or pale yellow.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of 4-Methyl-1H-1,2,3-Triazole
Welcome to our dedicated technical support center for the purification of 4-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile heterocyclic compound. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows, ensuring the highest purity of your target molecule.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, often via [3+2] cycloaddition reactions (the "click" chemistry), can lead to a variety of impurities that complicate its isolation.[1][2][3] The primary challenges in its purification stem from:
-
Isomeric Impurities: The synthesis can often produce regioisomers, such as 5-methyl-1H-1,2,3-triazole, which have very similar physical and chemical properties to the desired 4-methyl isomer, making them difficult to separate.
-
Residual Catalysts: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common synthetic route, which can result in copper contamination in the final product.[4]
-
Starting Material Carryover: Incomplete reactions can leave unreacted starting materials, such as azides and alkynes, in the crude mixture.
-
Byproducts: Side reactions can generate various byproducts that need to be removed.
This guide will provide a systematic approach to tackling these purification challenges.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My initial workup (e.g., extraction) is not removing a significant amount of impurities.
Question: I've performed a standard aqueous workup, but my crude NMR still shows a complex mixture. What can I do?
Answer: A simple liquid-liquid extraction may not be sufficient, especially if the impurities have similar polarities and solubilities to your product. Consider the following:
-
pH Adjustment: The triazole ring has a basic character. You can selectively extract your product by acidifying the aqueous layer (e.g., with 1 M HCl) to protonate the triazole, making it more water-soluble.[5] After separating the layers, you can then basify the aqueous layer and extract your product with an organic solvent. This can be an effective way to separate it from non-basic impurities.
-
Brine Wash: After extraction, washing the organic layer with brine (saturated NaCl solution) can help to remove residual water and some water-soluble impurities.[6]
-
Solvent Choice: Ensure you are using an appropriate extraction solvent. Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices.[5][6]
Issue 2: I'm struggling to separate the 4-methyl and 5-methyl regioisomers by column chromatography.
Question: My TLC shows two very close spots, and I can't get baseline separation on my column. How can I improve the separation of these isomers?
Answer: Separating regioisomers is a common and significant challenge. Here are several strategies to improve your chromatographic separation:[7]
-
Solvent System Optimization:
-
Fine-tuning Polarity: The key is to find a solvent system with the optimal polarity. Use TLC to screen a range of solvent systems. Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with a more polar solvent like ethyl acetate.[7]
-
Isocratic vs. Gradient Elution: For very close spots, an isocratic (constant solvent composition) elution might provide better resolution than a gradient elution. If you must use a gradient, a very shallow gradient is recommended.[7]
-
Solvent Modifiers: Adding a small amount of a third solvent can sometimes dramatically improve separation. For example, adding a small percentage of methanol (0.5-1%) or triethylamine (0.1%) to your mobile phase can alter the interactions with the silica gel and improve peak shape and resolution, especially for polar compounds.[8]
-
-
Column and Stationary Phase:
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.[7]
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases like alumina or reverse-phase silica (C18).[8]
-
-
Loading: Do not overload the column. A general rule of thumb is to load 1-5% of crude material by weight relative to the silica gel.[7]
Experimental Workflow for Isomer Separation
Caption: Workflow for optimizing isomer separation.
Issue 3: My product "oils out" during crystallization instead of forming crystals.
Question: I've tried to crystallize my product, but it separates as an oil. What causes this and how can I fix it?
Answer: "Oiling out" is a common problem in crystallization and can be caused by several factors:[7][8]
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation and lower the melting point of your compound, causing it to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid (oil) rather than forming an ordered crystal lattice.[7]
-
Inappropriate Solvent: The solvent may be too good a solvent for your compound, even at low temperatures.
Solutions to Oiling Out:
| Cause | Suggested Solution |
| High Impurity Levels | Further purify the material by another method (e.g., column chromatography) before attempting crystallization. |
| Rapid Cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Inappropriate Solvent | The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You may need to screen for a better solvent or use a solvent/anti-solvent system. For example, dissolve your compound in a small amount of a good solvent (e.g., ethanol or methanol) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly. |
Issue 4: My final product is contaminated with a metal catalyst (e.g., copper).
Question: I've purified my triazole, but I suspect it's contaminated with copper from the synthesis. How can I remove it?
Answer: Residual copper from CuAAC reactions is a frequent issue. The triazole nitrogens can chelate to the copper ions, making them difficult to remove.[4] Here are some effective methods:
-
Aqueous Washes with Chelating Agents: During your workup, wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia.[4][8] These agents will form a more stable complex with the copper ions, pulling them into the aqueous phase.
-
Filtration through a Scavenger Resin: There are commercially available silica-based scavengers with functional groups that have a high affinity for metals. Filtering a solution of your product through a small plug of one of these scavengers can be a very effective way to remove trace metals.
-
Filtration through Activated Carbon: In some cases, filtering a solution of your product through a pad of activated carbon can help remove metal impurities.
Workflow for Copper Removal
Caption: Procedure for removing copper catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is a solid at room temperature. Its molecular formula is C3H5N3 and its molecular weight is approximately 83.09 g/mol .[9] It is a polar compound and is soluble in many polar organic solvents.
Q2: Which analytical techniques are best for assessing the purity of my this compound?
A2: A combination of techniques is recommended for a thorough purity assessment:[10]
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the desired product and identifying any isomeric impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your sample and can be used to separate isomers.[10]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.[10]
-
Elemental Analysis: This will confirm the elemental composition of your product.[10]
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique, it may not be ideal for this compound, especially if it contains isomeric impurities with similar boiling points.[11] However, if the impurities are significantly less or more volatile than the product, vacuum distillation could be a viable option.[11] It is crucial to know the boiling points of your product and potential impurities before attempting distillation.
Q4: Are there any safety concerns I should be aware of when working with this compound and its precursors?
A4: Yes. When working with any chemical, it is important to consult the Safety Data Sheet (SDS). Some precursors used in triazole synthesis, such as organic azides, can be explosive and should be handled with extreme care.[10] Nitro-containing triazoles can also be thermally sensitive.[10] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.[7][10]
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of 4-methyl-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 4-methyl-1H-1,2,3-triazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic scaffold. Here, we address common issues, particularly the formation of byproducts, through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows two distinct triazole proton signals after synthesizing this compound via a cycloaddition reaction. Is this expected?
A: This is a classic sign of regioisomer formation. The Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne (like propyne) can yield two different constitutional isomers: the 1,4-disubstituted product (this compound) and the 1,5-disubstituted product (5-methyl-1H-1,2,3-triazole).
If you performed a traditional thermal cycloaddition without a catalyst, a mixture of both regioisomers is the expected outcome.[1][2] The high activation barrier of the uncatalyzed reaction often requires elevated temperatures, which provides enough energy to overcome the small selectivity preference, leading to mixtures.[1]
However, if you used a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, the formation of the 1,5-isomer is considered a byproduct, as this method is designed to be highly regioselective for the 1,4-isomer.[3][4][5] Its presence suggests that either the catalyst was not fully effective or a competing uncatalyzed thermal reaction occurred.
Q2: I am using the standard Copper(I)-catalyzed (CuAAC) method, but my yield of the desired this compound is low, and I've isolated a significant non-polar byproduct. What is this side product?
A: The most common byproduct in CuAAC reactions, especially when using terminal alkynes, is the product of oxidative homocoupling, often referred to as Glaser coupling.[1] In the synthesis of this compound, the starting alkyne is propyne. Its homocoupling would result in the formation of hexa-2,4-diyne.
This side reaction is promoted by the presence of oxygen, which can oxidize the catalytically active Cu(I) to Cu(II). The Cu(II) species can then facilitate the coupling of two alkyne molecules.[6] This not only consumes your starting material but also deactivates the Cu(I) catalyst required for the desired cycloaddition.
Troubleshooting Guide: Common Byproducts and Solutions
| Observed Problem | Probable Cause | Recommended Solution & Rationale |
| Presence of 1,5-regioisomer (5-methyl-1H-1,2,3-triazole) | 1. Inefficient Catalysis: The Cu(I) catalyst is not active enough, allowing the non-regioselective thermal reaction to compete. 2. High Reaction Temperature: Elevated temperatures can promote the uncatalyzed background reaction. | 1. Use a Ligand: Add a stabilizing ligand for the Cu(I) catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproine. Ligands protect Cu(I) from oxidation and disproportionation, accelerating the desired catalytic cycle.[7] 2. Optimize Temperature: CuAAC reactions are often effective at room temperature. Avoid excessive heating unless necessary for poorly reactive substrates.[1] |
| Formation of Diyne (Hexa-2,4-diyne) | Oxidative Homocoupling: Presence of oxygen in the reaction mixture, leading to oxidation of Cu(I) and subsequent Glaser coupling of propyne. | Inert Atmosphere & Reducing Agent: 1. Degas Solvents: Thoroughly sparge your solvents with an inert gas (Nitrogen or Argon) before use. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of N₂ or Ar. 3. Add Sodium Ascorbate: Use a stoichiometric amount of a reducing agent like sodium ascorbate. It continuously reduces any Cu(II) formed back to the active Cu(I) state, suppressing the homocoupling pathway.[1][2] |
| Broadened or Missing Triazole Proton Signal in ¹H NMR | Paramagnetic Contamination: The product is contaminated with residual paramagnetic Cu(II) ions from the catalyst system. | Chelation Wash: During the workup, wash the organic layer with an aqueous solution of a chelating agent. A 5% solution of Ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution is highly effective at sequestering and removing copper ions into the aqueous phase.[8][9] |
| Low or No Yield | 1. Catalyst Inactivity: The Cu(I) source has been oxidized to Cu(II) prior to or during the reaction. 2. Poor Reagent Quality: The azide or alkyne starting materials may have degraded. | 1. Fresh Catalyst/In Situ Reduction: Use a fresh source of a Cu(I) salt (e.g., CuI, CuBr). Alternatively, generate Cu(I) in situ from a stable Cu(II) salt (e.g., CuSO₄) by adding a reducing agent like sodium ascorbate directly to the reaction mixture.[2] 2. Verify Starting Materials: Check the purity of your starting materials. Organic azides can be thermally sensitive. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired CuAAC pathway leading to the 4-methyl isomer, alongside the competing pathways that form the 1,5-isomer and the diyne byproduct.
Caption: Synthetic pathways for this compound.
Experimental Protocols
Protocol 1: Optimized CuAAC Synthesis of this compound
This protocol is designed to maximize the yield of the desired 1,4-regioisomer while minimizing byproduct formation.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.5 M solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
Choose your azide (e.g., benzyl azide, 1.0 mmol) and dissolve it in a 1:1 mixture of t-butanol and water (10 mL).
-
-
Reaction Setup:
-
To the azide solution, add propyne (typically bubbled through the solution or added as a solution of a propyne surrogate, 1.2 mmol).
-
Sparge the reaction mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen.
-
Add the freshly prepared sodium ascorbate solution (0.2 mmol, 0.2 mL).
-
Add the copper(II) sulfate solution (0.1 mmol, 0.2 mL). The reaction should turn from a pale blue to a yellowish-green suspension.
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a 5% aqueous solution of EDTA (2 x 15 mL) to remove copper salts.
-
Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Troubleshooting Workflow: Identifying and Resolving Issues
This workflow provides a logical sequence for diagnosing problems during your synthesis.
Caption: Step-by-step troubleshooting workflow.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Regioselectivity in Substituted 1,2,3-Triazole Synthesis
Welcome to the technical support center for the synthesis of substituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselectivity in their synthetic endeavors. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve your desired isomeric products with high fidelity.
Introduction: The Regioselectivity Challenge
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely due to its robust nature and ease of synthesis via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1][2] However, the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, a significant hurdle for applications where specific substitution patterns are critical.[3][4] This lack of selectivity arises from the similar activation energies for the formation of both isomers in the uncatalyzed reaction.[5][6]
The advent of "click chemistry" introduced catalyzed versions of this reaction, offering remarkable control over the regiochemical outcome.[2][7] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably produces 1,4-disubstituted triazoles, while the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-isomer.[8][9] This guide will delve into the nuances of these catalytic systems and provide troubleshooting strategies for common regioselectivity issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My thermal azide-alkyne cycloaddition is producing a mixture of 1,4- and 1,5-regioisomers. How can I favor one over the other?
Answer:
Achieving high regioselectivity in a purely thermal Huisgen cycloaddition is inherently challenging due to the small energy difference between the transition states leading to the 1,4- and 1,5-isomers.[5][10] However, you can influence the product ratio to some extent through careful selection of substrates and reaction conditions.
-
Electronic Effects: The use of electron-deficient alkynes can sometimes favor the formation of the 1,4-isomer, although this is not a universally applicable solution and often still results in mixtures.[11]
-
Steric Hindrance: Increasing the steric bulk on either the azide or the alkyne can influence the regioselectivity, though predicting the outcome can be complex and substrate-dependent.[12]
-
Solvent and Temperature Optimization: While less impactful than catalysis, adjusting solvent polarity and reaction temperature may slightly alter the regiochemical outcome. For instance, polar, protic solvents have been reported to marginally favor the 1,4-isomer in some cases.[4] Lowering the temperature, if the reaction rate is acceptable, can sometimes improve selectivity.[4]
Senior Scientist's Recommendation: For definitive control over regioselectivity, it is strongly advised to move away from the thermal reaction and utilize a catalyzed approach. The predictability and high yields of catalyzed reactions far outweigh the marginal gains from optimizing the thermal process.
Issue 2: I'm performing a CuAAC reaction to synthesize a 1,4-disubstituted triazole, but I'm observing low yields and the formation of the 1,5-isomer as a byproduct.
Answer:
The CuAAC reaction is renowned for its high fidelity in producing 1,4-disubstituted triazoles.[8] The observation of the 1,5-isomer is unusual and typically points to a competing thermal reaction or issues with the catalytic cycle.
Troubleshooting Steps:
-
Ensure a Competent Catalytic System:
-
Copper(I) Source: The active catalyst is Cu(I).[8] If you are starting with a Cu(II) salt (e.g., CuSO₄), ensure you have an adequate amount of a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.[13]
-
Ligand Choice: While not always strictly necessary, the addition of a stabilizing ligand can significantly enhance the efficiency and longevity of the Cu(I) catalyst, preventing disproportionation and oxidation.[14][15] Tris(benzyltriazolylmethyl)amine (TBTA) is a common and effective choice.[8]
-
-
Minimize the Thermal Pathway:
-
Reaction Temperature: CuAAC reactions are typically run at or near room temperature.[16] Elevated temperatures can promote the uncatalyzed thermal cycloaddition, which will produce a mixture of regioisomers.[4] If your substrates are unreactive at room temperature, consider a more active ligand or a different solvent system before resorting to high temperatures.
-
-
Check for Catalyst Poisons:
-
Certain functional groups, particularly thiols, can poison the copper catalyst, leading to a sluggish or stalled reaction.[8] If your substrates contain such groups, you may need to use a higher catalyst loading or a more robust ligand system.
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing for the 1,5-Disubstituted Triazole using RuAAC
Scenario: You are attempting to synthesize a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst, but are experiencing low conversion or the formation of side products.
Underlying Principles: The Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) proceeds through a different mechanism than CuAAC, involving an oxidative coupling pathway that favors the formation of the 1,5-isomer.[9][17] The choice of ruthenium precursor and reaction conditions are critical for success.
Troubleshooting Protocol:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a well-defined Ru(II) catalyst such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[9][17] Ensure the catalyst is stored under an inert atmosphere to prevent deactivation. |
| Sterically hindered substrates | Tertiary azides can be less reactive.[9] Consider increasing the reaction temperature or using a more active catalyst. | |
| Formation of Side Products | Catalyst decomposition | Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the ruthenium catalyst. |
| Substrate instability | If your substrates are thermally labile, consider using a catalyst that is active at lower temperatures, such as Cp*RuCl(COD).[17] |
Experimental Protocol: General Procedure for RuAAC
-
To a dry reaction vessel, add the azide (1.0 equiv), alkyne (1.0-1.2 equiv), and the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 1-5 mol%).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a dry, degassed, non-protic solvent (e.g., toluene or THF).[18]
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.[18]
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.
Guide 2: Distinguishing Between 1,4- and 1,5-Regioisomers
Scenario: You have synthesized a disubstituted 1,2,3-triazole and need to unequivocally determine its substitution pattern.
Analytical Techniques:
| Technique | Distinguishing Feature |
| ¹H NMR Spectroscopy | The chemical shift of the triazole proton can be indicative of the substitution pattern. In many cases, the proton of the 1,5-isomer is deshielded compared to the 1,4-isomer.[19] |
| ¹³C NMR Spectroscopy | The chemical shifts of the triazole carbons can also be used for isomer differentiation.[19] |
| 2D NMR (NOESY/ROESY) | For the 1,5-isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the substituent at the 1-position and the substituent at the 5-position, which is absent in the 1,4-isomer.[19] |
| X-ray Crystallography | Provides unambiguous structural determination if a suitable single crystal can be obtained. |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a troubleshooting workflow.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: Decision workflow for troubleshooting regioselectivity issues in triazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
stability of 4-methyl-1H-1,2,3-triazole under acidic and basic conditions
Welcome to the technical support center for 4-methyl-1H-1,2,3-triazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic compound into their workflows. Here, we address common questions and provide practical guidance on its stability under the conditions most frequently encountered in experimental and process chemistry: acidic and basic media.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section provides rapid, scientifically-grounded answers to the most common inquiries regarding the stability of this compound.
Q1: What is the general stability profile of the 1,2,3-triazole ring?
The 1,2,3-triazole ring is renowned in organic chemistry for its exceptional stability.[1][2] It is an aromatic heterocycle with a 6π delocalized electron system, which confers significant thermodynamic stability.[3] As a general rule, the 1,2,3-triazole core is highly resistant to:
-
Hydrolysis: It does not readily hydrolyze under either acidic or basic conditions.[1][4][5]
-
Redox Reactions: The ring is generally insensitive to common oxidizing and reducing agents.[4][5]
-
Metabolic Degradation: Its stability extends to biological systems, making it a common and reliable scaffold in medicinal chemistry.[1][4][5]
This inherent stability is a primary reason for its widespread use as a "linker" in click chemistry and as a core pharmacophore in drug discovery.[1][6]
Q2: How does the 4-methyl substituent impact the overall stability?
The methyl group at the C4 position has a minimal impact on the overall stability of the triazole ring. As an alkyl group, it is weakly electron-donating through an inductive effect. This does not significantly alter the aromaticity or the electronic character of the ring in a way that would render it susceptible to degradation under typical laboratory conditions. The primary determinants of stability remain the inherent aromaticity and electronic structure of the triazole core itself.
Q3: What is the expected behavior of this compound in acidic media?
In acidic solutions, the primary interaction is the protonation of the ring's nitrogen atoms. 1,2,3-Triazoles are weakly basic compounds.[1] The lone pair of electrons on one of the nitrogen atoms can accept a proton from the acidic medium to form a triazolium cation.
-
Mechanism: The protonation is a reversible acid-base equilibrium. The specific nitrogen atom that is protonated can depend on the substitution pattern and the surrounding medium.
-
Stability: Protonation does not lead to degradation or ring-opening under mild to moderate acidic conditions (e.g., 1M HCl at room temperature). The aromatic ring remains intact. Degradation would only be a concern under exceptionally harsh conditions, such as prolonged heating in highly concentrated strong acids, which are not typical for most synthetic or analytical procedures.[7]
Q4: What is the expected behavior of this compound in basic media?
In basic solutions, the N-H proton of the triazole ring can be removed by a sufficiently strong base. The N-H proton is weakly acidic, and its deprotonation results in the formation of a 4-methyl-1,2,3-triazolide anion.
-
Mechanism: This is a reversible acid-base equilibrium. The ease of deprotonation depends on the pKa of the N-H proton and the strength of the base used.
-
Stability: The formation of the triazolide anion does not compromise the stability of the heterocyclic ring. The aromatic system is maintained. The compound is considered stable even in strongly basic solutions (e.g., 1M NaOH) at ambient and moderately elevated temperatures. Ring-opening or degradation under basic conditions is not a common phenomenon.
Section 2: Experimental Guide for Assessing pH Stability
For projects requiring formal stability data (e.g., for regulatory submissions or process optimization), a systematic study is necessary. This section provides a robust, self-validating protocol.
Workflow for pH Stability Assessment
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 4-Methyl-1H-1,2,3-Triazole Production
Welcome to the technical support center for the production of 4-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling this synthesis from the lab to industrial production. We will delve into the causality behind experimental choices, ensuring a robust and safe process.
The primary industrial synthesis for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction involves the [3+2] cycloaddition of an azide source with propyne. While elegant and efficient, its scale-up introduces significant safety and process optimization challenges that must be rigorously addressed.
Frequently Asked Questions (FAQs)
Q1: What is the most significant safety concern when scaling up this compound synthesis?
A1: The paramount safety concern is the handling of the azide source, typically sodium azide (NaN₃), and the potential for in-situ formation of hydrazoic acid (HN₃).[3] Sodium azide is acutely toxic and can form highly explosive heavy metal azides.[3] More critically, if the reaction mixture becomes acidic, volatile and dangerously explosive hydrazoic acid can be generated.[3] All protocols must be designed to maintain basic or neutral conditions and to quench any residual azide safely.
Q2: Why is the choice of catalyst critical for regioselectivity?
A2: The reaction between propyne and an azide can theoretically produce two regioisomers: this compound and 5-methyl-1H-1,2,3-triazole. The uncatalyzed thermal Huisgen cycloaddition often yields a mixture of these isomers, complicating purification and reducing the yield of the desired product.[1][4] The use of a copper(I) catalyst (CuAAC) is crucial as it almost exclusively directs the reaction to form the 1,4-disubstituted product, which in this case is the desired this compound.[2]
Q3: Propyne is a gas. How is it handled on a large scale?
A3: Handling propyne, a highly flammable and explosive gas, is a major engineering challenge.[5] On a large scale, it is typically not handled as a compressed gas cylinder. Instead, it is either generated in-situ or, more commonly, bubbled through the reaction mixture from a liquefied source under strict temperature and pressure controls. The entire system must be designed with explosion-proof equipment and robust containment protocols to prevent leaks.[5]
Q4: The CuAAC reaction is highly exothermic. What are the implications for scale-up?
A4: The high exothermicity of the azide-alkyne cycloaddition (ΔH⁰ between -50 and -65 kcal mol⁻¹) presents a significant thermal management challenge.[2] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] Without adequate cooling and controlled addition of reagents, a thermal runaway can occur, leading to rapid pressure buildup, decomposition of reagents, and potentially an explosion.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound production via the CuAAC pathway.
Problem 1: Low or Inconsistent Reaction Yield
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I). Cu(I) is unstable and can readily oxidize to the inactive Cu(II) state, especially in the presence of oxygen.[7] | Use a reducing agent like sodium ascorbate to generate and maintain the Cu(I) state from a more stable Cu(II) salt (e.g., CuSO₄).[2][4] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. |
| Poor Propyne Mass Transfer | As a gaseous reagent, propyne must dissolve into the liquid phase to react. Poor agitation or inefficient gas sparging can limit the reaction rate. | Increase agitation speed to improve gas dispersion. Use a fritted sparging tube to create smaller bubbles, increasing the surface area for mass transfer. Monitor propyne uptake to ensure it is being consumed. |
| Catalyst Sequestration | If the reaction mixture contains other functional groups or impurities that can chelate copper, the catalyst may be sequestered and rendered inactive.[3] | Increase catalyst and ligand loading. Consider adding a sacrificial metal ion like Zn(II) if a specific chelating species is known to be present.[3] |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Underlying Rationale | Recommended Solution |
| Regioisomer Formation (5-methyl isomer) | This indicates that the uncatalyzed thermal cycloaddition is competing with the copper-catalyzed pathway. This can happen at elevated temperatures or if the catalyst is inactive.[1] | Ensure the catalyst is active and present in sufficient concentration. Maintain a lower reaction temperature to favor the kinetically controlled CuAAC pathway over the thermally driven uncatalyzed reaction. |
| Oxidative Homocoupling of Propyne | In the presence of oxygen, Cu(I) can catalyze the homocoupling of terminal alkynes (like propyne) to form diynes (e.g., 2,4-hexadiyne).[2] | Maintain a strictly inert atmosphere throughout the reaction. The use of sodium ascorbate also helps to mitigate this by keeping the copper in its reduced state.[2] |
| Decomposition of Azide | Sulfonyl azides, if used, can decompose in the presence of Cu(I) to form N-sulfonylated amides instead of the triazole.[8] While less common with sodium azide, other side reactions can occur if conditions are not controlled. | For sulfonyl azides, use anhydrous conditions and low temperatures.[8] For sodium azide, ensure the reaction is not overheated and that pH is controlled to prevent side reactions of HN₃. |
Problem 3: Safety Incidents or Near-Misses
| Potential Cause | Underlying Rationale | Recommended Solution |
| Pressure Buildup | This can be caused by a thermal runaway due to the reaction's exothermicity or the uncontrolled decomposition of azide, both leading to rapid gas (N₂) generation.[2] | Implement a robust reactor cooling system and a controlled, slow addition of the limiting reagent. Install pressure relief valves and a rupture disc on the reactor. Conduct calorimetric studies (e.g., DSC) to understand the thermal hazards before scaling up. |
| Detection of Hydrazoic Acid (HN₃) | Acidic conditions, even localized, can protonate the azide ion to form highly toxic and explosive HN₃.[3] | Strictly avoid acidic workups until all residual azide has been quenched. Maintain the reaction pH in the neutral to basic range. Use a buffer if necessary. Workup procedures should include a quenching step for excess azide (e.g., with sodium nitrite under acidic conditions, performed with extreme care). |
| Explosion during Distillation | Concentrating solutions containing residual azides can be extremely dangerous. Organic azides, even in small amounts, can become shock-sensitive and explosive when concentrated or heated. | NEVER distill a reaction mixture without first quenching and removing all residual azide. Confirm the absence of azide using a reliable analytical method (e.g., IR spectroscopy looking for the characteristic azide stretch at ~2100 cm⁻¹) before any heating or concentration steps. |
Experimental Protocols & Workflows
Protocol 1: Lab-Scale (10g) Synthesis of this compound
-
Safety First: This reaction must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Have an azide quench solution ready.
-
Reactor Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet, add sodium azide (7.8 g, 120 mmol) and a solution of Copper(II) sulfate pentahydrate (0.75 g, 3 mmol) and sodium ascorbate (1.2 g, 6 mmol) in 150 mL of a 2:1 water/t-butanol mixture.
-
Inerting: Purge the system with nitrogen for 15 minutes.
-
Reagent Addition: Cool the mixture to 10-15°C. Bubble propyne gas (approx. 5.6 g, 140 mmol) through the solution via a gas dispersion tube at a rate that allows for its consumption without significant venting. Monitor the reaction progress by TLC or LC-MS.
-
Reaction: Stir vigorously at room temperature for 12-18 hours until the starting azide is consumed.
-
Quenching (Critical Step): Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (10 g) in water (30 mL). Then, carefully add 2M HCl dropwise until the pH is ~3-4 to destroy excess azide (vigorous gas evolution - N₂). Perform this in the fume hood.
-
Workup: Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[9][10]
Workflow: Scale-Up Logic
The following diagram illustrates the decision-making process for scaling up the synthesis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. How Propyne Problems are Tackled in Chemical Manufacturing [eureka.patsnap.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Propyne in Azide-Alkyne Cycloaddition
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing propyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with this highly reactive terminal alkyne. Our goal is to empower you to optimize your reaction conditions, minimize side-product formation, and achieve high yields of your desired 1,2,3-triazole products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low, and my starting materials are consumed. My TLC/LC-MS shows a complex mixture of products with a prominent apolar spot.
Answer:
This is a classic symptom of alkyne homocoupling, a significant side reaction when using terminal alkynes like propyne. This reaction, known as Glaser coupling, involves the oxidative dimerization of two alkyne molecules to form a symmetric 1,3-diyne.[1][2] In the case of propyne, this results in the formation of 2,4-hexadiyne.
Causality: Glaser coupling is catalyzed by copper salts in the presence of an oxidant, which is often atmospheric oxygen.[1][3] The mechanism involves the formation of a copper(I) acetylide intermediate, which is then oxidized, leading to the C-C bond formation between two alkyne units.[2] If your CuAAC reaction conditions inadvertently promote the oxidation of the Cu(I) catalyst to Cu(II), or if oxygen is not adequately excluded, Glaser coupling can outcompete the desired cycloaddition.
Recommended Solutions:
-
Rigorous Oxygen Exclusion: The most critical step is to create an oxygen-free environment.
-
Degas Solvents: Sparge all solvents (water, organic co-solvents) with an inert gas like argon or nitrogen for at least 30 minutes before use.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of argon or nitrogen. Use Schlenk line techniques for optimal results.
-
-
In Situ Reduction of Cu(II): The active catalyst for CuAAC is Cu(I).[4] Any Cu(II) present, either from the starting salt (e.g., CuSO₄) or from oxidation of Cu(I) by air, is inactive for cycloaddition but can promote Glaser coupling.
-
Add a Reducing Agent: The addition of a mild reducing agent is standard practice. Sodium ascorbate is the most common and effective choice.[5] It rapidly reduces any dissolved oxygen and converts Cu(II) back to the catalytically active Cu(I) state, thereby suppressing the oxidative homocoupling pathway.[5] A typical concentration is 5 mM.[6]
-
-
Catalyst and Ligand Choice:
-
Use a Cu(I) Source Directly: Start with a Cu(I) salt like CuI or CuBr to minimize the initial amount of Cu(II). However, even these salts require a reducing agent as they are sensitive to air.
-
Employ a Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) oxidation state and preventing its oxidation.[6][7] Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices, particularly in aqueous or protic solvents.[5][6] They chelate the copper ion, protecting it from both oxidation and disproportionation, while enhancing its catalytic activity for the desired cycloaddition.
-
Question 2: I am observing an insoluble precipitate, often reddish-brown or purple, as soon as I add my copper catalyst. This deactivates the reaction.
Answer:
This issue points to the formation of insoluble copper(I) acetylide complexes.[7][8] Propyne, being a small and reactive alkyne, readily deprotonates in the presence of a base and a copper(I) salt to form these polymeric acetylides. These complexes are often thermodynamically stable "sinks" that remove the copper catalyst from the productive CuAAC cycle.[7]
Causality: The formation of the copper acetylide is a key step in the CuAAC mechanism.[5][9] However, with highly reactive alkynes like propyne, or under conditions of high concentration or insufficient ligand stabilization, these acetylide intermediates can aggregate and precipitate out of solution, effectively killing the catalysis.[8]
Recommended Solutions:
-
Ligand Optimization: The right ligand is essential to keep the copper-acetylide species soluble and catalytically active.
-
Increase Ligand-to-Copper Ratio: A common starting point is a 5:1 ligand-to-copper ratio.[6] If precipitation occurs, consider increasing this ratio to 10:1. The excess ligand helps to saturate the copper coordination sphere and prevent the formation of polymeric aggregates.
-
Choose the Right Ligand: For aqueous systems, water-soluble ligands like THPTA are critical.[7] In some challenging cases, specialized ligands like 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (bpy-diol) have been shown to be uniquely capable of inhibiting the formation of these inert polynucleates.[7]
-
-
Order of Addition & Concentration Control:
-
Premix Copper and Ligand: Always premix the copper salt and the ligand before introducing the alkyne. This allows the formation of the stable, chelated copper complex, which is less prone to precipitation upon reaction with the alkyne.
-
Slow Addition of Propyne: If working with pure propyne (gas or condensed liquid), add it slowly to the reaction mixture containing the azide, catalyst, and reducing agent. This keeps the instantaneous concentration of the alkyne low, disfavoring the formation of insoluble polymers. If using a solution of a propyne-containing substrate, add it via syringe pump over a period of time.
-
Question 3: My purification is challenging. I have multiple products that are difficult to separate from my desired triazole.
Answer:
Purification difficulties often stem from a combination of the side reactions mentioned above and potential isomerization of propyne. The structural similarity of side products to the desired product can make chromatographic separation difficult.[10]
Causality:
-
Glaser Coupling Product: The 2,4-hexadiyne dimer is often of similar polarity to the desired triazole, leading to co-elution.
-
Propyne Isomerization: Under basic conditions, propyne can potentially isomerize to its more stable tautomer, allene, or to propadiene. While less common under standard CuAAC conditions, if strong bases are present, these isomers could lead to undesired byproducts.
-
Complexes with Copper: Residual copper in the reaction mixture can lead to peak broadening and tailing in chromatography.
Recommended Solutions:
-
Optimize the Reaction to Minimize Byproducts: The best purification strategy is to have a cleaner crude reaction. Implement all the solutions from Questions 1 and 2 to suppress Glaser coupling and acetylide precipitation. A cleaner reaction is always easier to purify.[10]
-
Post-Reaction Workup for Copper Removal:
-
Ammonia Wash: After the reaction, quenching with a dilute aqueous ammonia solution can help to dissolve and remove copper salts by forming soluble copper-ammonia complexes.
-
EDTA or Chelating Resins: Adding a solution of ethylenediaminetetraacetic acid (EDTA) can effectively chelate and sequester residual copper ions, facilitating their removal during an aqueous workup.[6] Copper-scavenging resins can also be used.[6]
-
-
Chromatography Strategy:
-
Orthogonal Techniques: If standard silica gel chromatography is failing, consider alternative purification methods. Reverse-phase chromatography (e.g., C18) can be effective as it separates based on different principles (hydrophobicity) than normal phase (polarity).
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. Adding a small amount of a chelating agent like triethylamine to the eluent can sometimes improve peak shape by masking interactions with residual metals on the silica.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with propyne in CuAAC reactions.
Caption: Troubleshooting workflow for propyne side reactions in CuAAC.
Frequently Asked Questions (FAQs)
Q1: Why is propyne more prone to side reactions than other terminal alkynes like phenylacetylene? A: Propyne's small size and high reactivity are key factors. Its terminal proton is relatively acidic, making it highly susceptible to deprotonation and formation of copper acetylides. Furthermore, its lack of steric bulk means there is a lower kinetic barrier to the oxidative homocoupling (Glaser) reaction compared to bulkier alkynes. The electronic properties of the methyl group also influence its reactivity profile compared to an aryl group.
Q2: Can I use a base in my reaction to speed it up? A: Generally, for CuAAC, an external base is not required and often detrimental. The copper(I) catalyst itself is believed to lower the pKa of the alkyne's C-H bond sufficiently to facilitate the reaction.[9] Adding a strong base can accelerate the formation of insoluble copper acetylides and may promote isomerization of propyne. Mild, non-coordinating bases are sometimes used in specific protocols, but for standard CuAAC with propyne, it's best to avoid them unless rigorous optimization has proven their benefit.
Q3: What are the ideal solvent systems for CuAAC reactions with propyne? A: The reaction is remarkably robust and works in a wide variety of solvents.[11] The choice depends on the solubility of your azide substrate. Mixtures of water with co-solvents like t-BuOH, DMSO, or DMF are very common.[12] The use of water is beneficial as it facilitates the use of sodium ascorbate and THPTA ligand, which are highly effective at suppressing side reactions.[12]
Q4: How do I handle propyne gas safely in the lab? A: Propyne is a flammable gas and should be handled with extreme care in a well-ventilated fume hood, away from ignition sources. It is typically supplied in a lecture bottle. You can bubble a controlled stream of the gas directly into the reaction mixture using a mass flow controller or a simple needle valve and bubbler setup. Alternatively, you can condense a known amount of propyne at low temperature (e.g., in a cold finger cooled with dry ice/acetone) and then allow it to warm and bubble into the reaction vessel. Always consult your institution's safety protocols for handling flammable gases.
Optimized Protocol: CuAAC of Benzyl Azide with Propyne
This protocol is designed to minimize the common side reactions associated with propyne.
Materials:
-
Benzyl Azide
-
Propyne gas
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized Water (degassed)
-
tert-Butanol (degassed)
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of deionized water and tert-butanol. Degas the mixture thoroughly by sparging with argon for 30-45 minutes.
-
Reagent Preparation:
-
Prepare a 1.0 M solution of Benzyl Azide in the degassed 1:1 H₂O/t-BuOH.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 500 mM solution of THPTA in degassed water.
-
Prepare a 1.0 M solution of Sodium Ascorbate in degassed water. This solution should be made fresh just before use.
-
-
Reaction Assembly (under Argon):
-
To a Schlenk flask equipped with a magnetic stir bar, add the benzyl azide solution (e.g., 1 mmol, 1 mL).
-
Add the THPTA solution (0.25 mL, 0.125 mmol, 5 eq. relative to copper).
-
Add the CuSO₄ solution (0.25 mL, 0.025 mmol, 2.5 mol%). The solution may turn a faint blue.
-
Add the freshly prepared Sodium Ascorbate solution (0.125 mL, 0.125 mmol, 5 eq. relative to copper). The solution should become colorless, indicating the reduction of Cu(II) to Cu(I).
-
-
Addition of Propyne:
-
Seal the flask.
-
Slowly bubble propyne gas through the stirred solution via a long needle submerged below the liquid surface for 10-15 minutes. Alternatively, if using a propyne-containing substrate, add it slowly via syringe pump.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The reaction is often complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by opening it to the air and adding 10 mL of a 5% aqueous ammonia solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-benzyl-4-methyl-1H-1,2,3-triazole.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuSO₄ / Sodium Ascorbate | In situ generation of active Cu(I); ascorbate prevents oxidation and Glaser coupling.[5][9] |
| Ligand | THPTA | Stabilizes Cu(I) in aqueous media, prevents precipitation, accelerates reaction.[6] |
| Cu:Ligand Ratio | 1 : 5 | Excess ligand prevents formation of insoluble copper-acetylide polymers.[6] |
| Solvent | 1:1 H₂O / t-BuOH (Degassed) | Good solubility for many substrates; water enables use of ascorbate/THPTA.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing oxidative Glaser coupling of propyne.[3] |
| Propyne Addition | Slow bubbling / Syringe pump | Maintains low instantaneous alkyne concentration to disfavor side reactions. |
| Workup | Dilute Ammonia / EDTA | Removes residual copper catalyst to simplify purification.[6] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-methyl-1H-1,2,3-triazole and 5-methyl-1H-1,2,3-triazole
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Beyond Isomers - A Question of Tautomerism
To the researcher engaged in drug development or materials science, the 1,2,3-triazole scaffold is a cornerstone of modern synthetic chemistry, largely due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry".[1][2] This heterocyclic core is prized for its stability, hydrogen bonding capabilities, and role as a bioisostere for other functional groups.[3] When considering substituted triazoles, the seemingly subtle placement of a methyl group—at the 4- or 5-position—appears to present a choice between two distinct constitutional isomers.
However, the core directive of this guide is to illuminate a more nuanced reality: 4-methyl-1H-1,2,3-triazole and 5-methyl-1H-1,2,3-triazole are not distinct, isolable isomers but are, in fact, rapidly interconverting prototropic tautomers of the same chemical entity. This guide, therefore, transcends a simple comparison. It provides an in-depth analysis of the tautomeric equilibrium of 4(5)-methyl-1H-1,2,3-triazole and explores how this dynamic state dictates the regiochemical outcomes of its reactions, particularly its response to electrophilic attack at its nitrogen centers. Understanding this equilibrium is paramount for predicting and controlling the synthesis of specifically substituted triazole derivatives.
Part 1: The Tautomeric Landscape of 4(5)-Methyl-1H-1,2,3-triazole
Annular prototropic tautomerism, the migration of a proton between the nitrogen atoms of a heterocyclic ring, is a defining feature of N-unsubstituted triazoles.[4] For an asymmetrically substituted triazole like the one , this phenomenon gives rise to a dynamic equilibrium involving multiple forms. The presence of the electron-donating methyl group influences the electron density distribution within the ring, thereby affecting the relative stability of each tautomer.
The primary equilibrium exists between the 4-methyl-1H and 5-methyl-1H forms. Furthermore, proton migration to the central nitrogen atom (N2) results in the 2H-tautomer. For many 4-substituted-1,2,3-triazoles, the 2H-tautomer is often the most stable form in both the gas phase and solution due to favorable electronic arrangements.[4]
Figure 1: Tautomeric equilibrium of 4(5)-methyl-1,2,3-triazole.
The reactivity of this system is not that of a single structure, but the collective behavior of this equilibrating mixture and its common conjugate base.
Part 2: Fundamental Physicochemical Properties
The reactivity of the triazole ring is intrinsically linked to its acidity and the nucleophilicity of its nitrogen atoms.
| Property | Parent 1H-1,2,3-triazole | 4(5)-Methyl-1H-1,2,3-triazole (Predicted) | Rationale for Difference |
| Acidity (pKa) | 9.4[3] | ~9.8 - 10.2 | The methyl group is electron-donating via induction and hyperconjugation. This increases the electron density on the ring, destabilizing the resulting triazolide anion and making the N-H proton slightly less acidic (higher pKa). |
| Basicity | pKb = 1.2[3] | Slightly more basic | Increased electron density on the ring nitrogens makes them more effective proton acceptors. |
Table 1: Comparison of Acidity and Basicity.
This seemingly minor shift in pKa has significant implications. A higher pKa means a stronger base is required for complete deprotonation, a critical first step in many functionalization reactions like N-alkylation.
Part 3: Comparative Reactivity in N-Alkylation
N-alkylation is a foundational reaction for modifying the properties of triazoles. For 4(5)-methyl-1H-1,2,3-triazole, deprotonation with a base generates a single, resonance-stabilized triazolide anion. The subsequent attack by an electrophile (e.g., an alkyl halide) can occur at N1 or N2, leading to a mixture of regioisomeric products.
-
Attack at N1: This can theoretically yield two different products: 1-alkyl-4-methyl-1H-1,2,3-triazole and 1-alkyl-5-methyl-1H-1,2,3-triazole. These are distinct, non-interconverting isomers.
-
Attack at N2: This yields a single product, 2-alkyl-4-methyl-2H-1,2,3-triazole (which is identical to 2-alkyl-5-methyl-2H-1,2,3-triazole).
The ratio of N1- to N2-alkylation is the critical parameter and is influenced by several factors:
-
Steric Hindrance: The methyl group at the C4/C5 position provides steric bulk. Attack at the adjacent N1 position is more sterically hindered than attack at the more remote N2 position. This effect generally favors the formation of the N2-alkylated product.
-
Electronic Effects: The distribution of negative charge in the triazolide anion is not uniform. Theoretical studies and experimental results on related systems often show that the N2 position is electronically favored for alkylation.[5]
-
Reaction Conditions: The choice of counter-ion (from the base), solvent, and electrophile can subtly influence the product ratio. Harder electrophiles may favor attack at the site of greatest charge density, while softer electrophiles are more influenced by orbital considerations (FMO theory).
Part 4: Experimental Protocol for Probing N-Alkylation Regioselectivity
To empirically determine the reactivity and product distribution, a controlled experiment is essential. This protocol describes a robust method for the N-alkylation of 4(5)-methyl-1H-1,2,3-triazole and the subsequent analysis of the product mixture.
Objective: To synthesize and quantify the regioisomeric products from the N-benzylation of 4(5)-methyl-1H-1,2,3-triazole.
Methodology:
-
Deprotonation (Anion Formation):
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4(5)-methyl-1H-1,2,3-triazole (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the triazole to form the sodium triazolide salt. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly reactive triazolide anion, promoting a fast SN2 reaction.[6][7]
-
-
Alkylation (Electrophilic Attack):
-
While maintaining the temperature at 0 °C, add benzyl bromide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: Benzyl bromide is a reactive electrophile. Keeping the initial reaction at 0 °C controls the initial exotherm. Allowing it to proceed overnight at room temperature ensures the reaction goes to completion.
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Causality: The NH4Cl quench neutralizes any unreacted NaH. Extraction with ethyl acetate transfers the relatively nonpolar benzylated products from the polar DMF/water mixture. The brine wash removes residual water and DMF.
-
-
Analysis and Purification:
-
Analyze the crude product mixture by 1H NMR and HPLC to determine the ratio of the regioisomers.
-
Justification:1H NMR is the primary tool for determining the product ratio. The benzylic CH2 protons and the triazole C-H protons of the different isomers will have distinct chemical shifts, allowing for quantification by integration. HPLC can provide an orthogonal confirmation of the isomer ratio.
-
Purify the isomers using flash column chromatography on silica gel with a hexanes/ethyl acetate gradient.
-
Figure 2: Experimental workflow for N-alkylation of 4(5)-methyl-1H-1,2,3-triazole.
Conclusion
The comparison of "this compound" versus "5-methyl-1H-1,2,3-triazole" is not one of two distinct reactants, but rather an investigation into the regiochemical preferences of a single, dynamic tautomeric system. The reactivity is governed by a delicate interplay of steric hindrance from the methyl group and the intrinsic electronic properties of the triazolide anion. While both N1- and N2-alkylation products are formed, the N2-alkylated isomer is often a major product due to reduced steric clash and favorable electronics. For researchers aiming to synthesize a specific regioisomer, an understanding of this tautomeric behavior is critical. The experimental protocol provided herein offers a reliable method for not only synthesizing these derivatives but also for precisely determining the product ratios, enabling the rational optimization of reaction conditions to favor the desired outcome.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 1,2,3-Triazole vs. 1,2,4-Triazole Isomers
Authored by a Senior Application Scientist
Triazoles, a class of five-membered heterocyclic compounds featuring three nitrogen atoms, represent a cornerstone in modern medicinal chemistry. Their two principal isomeric forms, the 1,2,3-triazole and the 1,2,4-triazole, serve as privileged scaffolds in the design of a vast array of therapeutic agents.[1][2] While structurally similar, the distinct arrangement of nitrogen atoms within the heterocyclic ring imparts unique physicochemical properties to each isomer, leading to markedly different pharmacological profiles. This guide provides an in-depth comparative analysis of the biological activities of 1,2,3- and 1,2,4-triazole derivatives, supported by experimental insights, to aid researchers and drug development professionals in the strategic design of next-generation therapeutics.
Core Structural and Synthetic Distinctions
The fundamental difference between the two isomers lies in the juxtaposition of their nitrogen atoms. This seemingly subtle variation has profound implications for the molecule's electronic distribution, dipole moment, stability, and hydrogen bonding capacity, which collectively govern its interactions with biological targets.[1]
-
1,2,3-Triazole: Features three contiguous nitrogen atoms. Its synthesis has been revolutionized by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is exceptionally reliable and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles with high efficiency, making it a favored tool in drug discovery.[4][5]
-
1,2,4-Triazole: Characterized by two adjacent nitrogen atoms and one separated nitrogen atom. A variety of synthetic methods exist for this isomer, which has a longer history of incorporation into clinically approved drugs.[6][7]
Caption: Core structures of 1,2,3-triazole and 1,2,4-triazole isomers.
The synthetic accessibility of the 1,2,3-triazole scaffold via click chemistry has led to its explosive investigation in recent decades, allowing for the rapid generation of compound libraries for high-throughput screening.[4]
Caption: Workflow for 1,2,3-triazole synthesis via CuAAC "click chemistry".
Comparative Biological Activity: A Tale of Two Scaffolds
While both isomers exhibit a broad spectrum of biological activities, a clear divergence in their primary therapeutic applications has emerged. The 1,2,4-triazole ring is the undisputed champion in the antifungal arena, whereas the 1,2,3-triazole scaffold has become a prolific building block for novel anticancer agents.[1][8]
Antifungal Activity: The Domain of 1,2,4-Triazole
The 1,2,4-triazole core is central to a major class of antifungal drugs, including widely used agents like fluconazole, itraconazole, and voriconazole.[9][10][11]
Mechanism of Action: These drugs act as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] By inhibiting this step, 1,2,4-triazole antifungals disrupt membrane integrity, leading to fungal cell growth inhibition and death.[12][15]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
While some 1,2,3-triazole derivatives have demonstrated modest antifungal properties, they have not achieved the clinical significance of their 1,2,4-isomers in this therapeutic area.[16] The specific geometry and electronic properties of the 1,2,4-triazole ring appear optimal for binding to the active site of fungal CYP51.[9]
Anticancer Activity: The Rise of 1,2,3-Triazole
The 1,2,3-triazole scaffold has emerged as a privileged structure in the discovery of potent anticancer agents.[5][17] Its utility is enhanced by the ease of its synthesis via click chemistry, which allows for extensive structure-activity relationship (SAR) studies.[18]
Diverse Mechanisms of Action: Unlike the focused mechanism of their antifungal counterparts, 1,2,3-triazole-based anticancer agents act through a variety of mechanisms. Derivatives have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in cancer cell proliferation.[17][19][20] For example, certain 1,2,3-triazole-containing compounds have shown potent activity against lung, breast, and colon cancer cell lines.[17][21] Some derivatives function as tubulin polymerization inhibitors, while others target specific kinases or metalloproteinases.[17][22]
While 1,2,4-triazoles also possess anticancer properties, the volume and breadth of research into 1,2,3-triazoles for this indication are currently more extensive, highlighting the scaffold's versatility as a pharmacophore in oncology.[7][17]
Antibacterial and Antiviral Activities: A Shared Ground
Both 1,2,3- and 1,2,4-triazole isomers have been successfully incorporated into molecules with significant antibacterial and antiviral activities.[2][23][24]
-
Antibacterial: Derivatives of both isomers have shown efficacy against both Gram-positive and Gram-negative bacteria.[16][25] A common strategy involves creating hybrid molecules that link a triazole ring to another known antibacterial pharmacophore, such as a quinolone, to enhance potency and combat drug resistance.[26][27]
-
Antiviral: The triazole scaffold is present in numerous antiviral agents. The well-known drug Ribavirin is a 1,2,4-triazole derivative.[28] Research has demonstrated the activity of both 1,2,3- and 1,2,4-triazole derivatives against a range of viruses, including HIV, influenza, hepatitis, and coronaviruses.[23][29][30]
Summary of Comparative Biological Activities
The following table summarizes the predominant biological activities associated with each triazole isomer based on current research and clinical applications.
| Biological Activity | 1,2,3-Triazole Derivatives | 1,2,4-Triazole Derivatives |
| Primary Application | Anticancer [5][17] | Antifungal [9][10] |
| Antifungal | Moderate activity reported in some derivatives.[16] | High potency; core of major clinical drugs (e.g., Fluconazole).[31] |
| Anticancer | Widely explored, potent activity against various cell lines via diverse mechanisms.[19][20] | Also possess anticancer properties, but less extensively developed than 1,2,3-isomers.[7] |
| Antibacterial | Good activity, often used in hybrid molecules.[16] | Good activity, also used in hybrid compounds to overcome resistance.[25][26] |
| Antiviral | Broad-spectrum potential against various viruses, including SARS-CoV-2.[23][30] | Broad-spectrum potential; core of established drugs like Ribavirin.[28][29] |
Experimental Protocols
Trustworthy and reproducible data are the bedrock of scientific discovery. Below are standardized protocols for evaluating the key biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of triazole derivatives against a cancer cell line.
Methodology:
-
Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[32]
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test triazole compounds in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).[17]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.
Objective: To determine the MIC of triazole derivatives against fungal strains like Candida albicans or Aspergillus fumigatus.
Methodology:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.[10]
Conclusion
The 1,2,3- and 1,2,4-triazole isomers, while structurally related, exhibit distinct and complementary biological activity profiles that have been strategically exploited in drug discovery. The 1,2,4-triazole scaffold remains the preeminent core for potent antifungal agents due to its specific interaction with fungal CYP51.[11] In contrast, the 1,2,3-triazole ring, propelled by the efficiency of click chemistry, has become a remarkably versatile and productive pharmacophore in the search for novel anticancer therapeutics with diverse mechanisms of action.[5][18] Both isomers demonstrate significant potential in the development of antibacterial and antiviral drugs.[23][27] A thorough understanding of these structure-activity relationships is indispensable for medicinal chemists aiming to rationally design the next generation of triazole-based drugs to address pressing global health challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. mdpi.com [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 21. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. lifechemicals.com [lifechemicals.com]
- 29. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 30. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. isres.org [isres.org]
- 32. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Architect: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1H-1,2,3-Triazole Derivatives
The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] Among its varied forms, the 4-methyl-1H-1,2,3-triazole scaffold presents a unique and underexplored platform for the development of novel therapeutic agents. The seemingly simple addition of a methyl group at the 4-position can significantly influence the molecule's steric and electronic properties, thereby dictating its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data to elucidate the nuanced effects of structural modifications on their biological activities.
The this compound Core: A Strategic Starting Point
The decision to focus on the this compound scaffold is a strategic one in drug design. The methyl group, while small, provides a critical anchor point that can influence the orientation of larger substituents, particularly at the 1-position of the triazole ring. This can lead to enhanced binding affinity and selectivity for a given biological target. Furthermore, the synthesis of 1,4-disubstituted 1,2,3-triazoles is well-established, often proceeding through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[2]
Caption: The 4-methyl group influences the orientation of the N1-substituent, which in turn dictates the biological activity.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in the diverse range of biological activities its derivatives have been shown to possess. Here, we compare the SAR of these derivatives across key therapeutic areas.
Anticancer Activity
The quest for novel anticancer agents has led to the exploration of various 1,2,3-triazole derivatives. For compounds built upon the this compound core, the nature of the substituent at the N1-position plays a pivotal role in their cytotoxic effects.
Key SAR Insights for Anticancer Activity:
-
Aromatic Substituents at N1: The presence of an aryl group at the N1-position is a common feature in anticancer 1,2,3-triazoles. The electronic properties of this ring significantly impact activity.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as quinoline, can enhance anticancer activity.[3]
Table 1: Comparison of Anticancer Activity of 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
| Compound ID | N1-Aryl Substituent | R Group on Carboxylic Acid | Cancer Cell Line | Activity (GP %)[3] |
| 6b | 4-Methoxyphenyl | 1,3,4-Oxadiazole | Leukemia (SR) | 65.29 |
| 15a | Phenyl | Quinoline | Renal Cancer (UO-31) | 65.29 |
| 25 | Phenyl | Thiazole | Leukemia (K-562) | 21.47 |
| 25 | Phenyl | Thiazole | Melanoma (SK-MEL-5) | 23.91 |
Note: The original study refers to these as 5-methyl derivatives, which are tautomers of the 4-methyl derivatives.
The data suggests that for this series, the nature of the heterocyclic moiety attached to the carboxylic acid has a more pronounced effect on the selective activity against different cancer cell lines than the substituent on the N1-phenyl ring. For instance, the presence of a quinoline ring in 15a leads to notable activity against renal cancer cells.[3]
Caption: SAR for anticancer 4-methyl-1,2,3-triazoles, highlighting the roles of N1 and C4 substituents.
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Derivatives of this compound have shown promise in this area.
Key SAR Insights for Antibacterial Activity:
-
Small Substituents at C4: Studies on a broader class of 4-substituted oxazolidinone-triazoles have shown that small substituents at the 4-position of the triazole ring, such as a methyl group, are favorable for potent antibacterial activity against Gram-positive bacteria.[4]
-
Nature of the N1-Substituent: The substituent at the N1-position is crucial for modulating the antibacterial spectrum and potency.
Table 2: Antibacterial Activity of 4-Substituted-1,2,3-Triazole Oxazolidinone Analogs
| Compound ID | C4-Substituent | S. pneumoniae MIC (µg/mL)[4] |
| 5 | Methyl | 2 |
| 6 | 5-Methyl (isomer) | >64 |
| 13 | Bromo | 2 |
| 14 | Fluoro (at C5) | 8 |
| 15 | Chloro | 2 |
| 16 | Iodo | 2 |
| 19 | Ethynyl | 2 |
| 21 | Hydroxymethyl | 2 |
This data clearly indicates that for this class of compounds, a small substituent at the 4-position of the triazole ring is beneficial for activity against S. pneumoniae. The 4-methyl derivative 5 exhibits good activity, comparable to other small substituents like halogens and ethynyl. In contrast, the isomeric 5-methyl derivative 6 was found to be largely inactive, underscoring the critical importance of the substituent's position.[4]
Enzyme Inhibition
The 1,2,3-triazole scaffold is a versatile framework for designing enzyme inhibitors. While specific SAR studies on this compound derivatives as enzyme inhibitors are limited, broader studies on related triazoles provide valuable insights.
Nitrification Inhibition:
A notable example is 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) , which has been identified as a highly efficient nitrification inhibitor for agricultural applications.[5] It acts as an irreversible inhibitor of ammonia monooxygenase.
Xanthine Oxidase Inhibition:
In a study on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as xanthine oxidase inhibitors, the substitution pattern on the phenoxy ring was found to be critical for activity.[6] While this study does not focus on a 4-methyl core, it highlights the importance of the substituent at the 4-position in guiding the molecule's interaction with the enzyme's active site.
Experimental Protocols
To provide a practical context for the synthesis and evaluation of these compounds, the following are representative experimental protocols.
Synthesis of a 1,4-Disubstituted-4-methyl-1H-1,2,3-triazole Derivative
This protocol describes a typical CuAAC "click" chemistry reaction.
Materials:
-
1-Azido-4-methoxybenzene
-
1-Butyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-azido-4-methoxybenzene (1.0 mmol) and 1-butyne (1.2 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(4-methoxyphenyl)-4-methyl-1H-1,2,3-triazole.
Caption: A typical workflow for the synthesis of a 1,4-disubstituted-4-methyl-1H-1,2,3-triazole derivative via CuAAC.
In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Synthesized this compound derivative
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.
Conclusion
The this compound scaffold is a promising platform for the development of new therapeutic agents with a wide range of biological activities. The structure-activity relationship studies, though in some cases preliminary, reveal the critical role of the substituents at the N1 and C4 positions in determining the potency and selectivity of these compounds. For anticancer activity, the nature of the heterocyclic moiety at C4 appears to influence the selectivity towards different cancer cell lines. In the context of antibacterial agents, a small substituent like a methyl group at the C4 position is favorable for activity against Gram-positive bacteria.
Further systematic exploration of the chemical space around the this compound core is warranted. A deeper understanding of the SAR will undoubtedly pave the way for the rational design of more potent and selective drug candidates. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, makes it an attractive starting point for future drug discovery endeavors.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 4-Methyl-1H-1,2,3-Triazole Derivatives: A Comparative Efficacy Analysis Against Standard Therapeutics
In the dynamic landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds, the 1,2,3-triazole core, particularly 4-methyl-1H-1,2,3-triazole derivatives, has emerged as a privileged structure. This guide provides an in-depth, objective comparison of the therapeutic efficacy of these derivatives against established standard drugs across various domains, including oncology, infectious diseases, and enzyme inhibition. The experimental data presented herein is synthesized from peer-reviewed literature to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
The Rationale Behind the 1,2,3-Triazole Scaffold: A Gateway to Enhanced Biological Activity
The 1,2,3-triazole ring is more than a mere linker molecule; its unique physicochemical properties contribute significantly to the biological activity of the parent compound. The triazole moiety is a bioisostere of the amide bond, offering a similar spatial arrangement and hydrogen bonding capacity but with enhanced metabolic stability.[1] The nitrogen atoms within the ring act as hydrogen bond acceptors and can coordinate with metal ions, facilitating interactions with biological targets.[1] The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for the generation of diverse chemical libraries for high-throughput screening.[2]
Anticancer Activity: Challenging the Primacy of Doxorubicin and Cisplatin
The cytotoxicity of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The data consistently demonstrates that specific derivatives exhibit potency comparable, and in some instances superior, to standard chemotherapeutic agents like doxorubicin, cisplatin, and 5-fluorouracil.
Comparative Cytotoxicity Data (IC50, µM)
| Derivative/Drug | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| 4-Methyl-1,2,3-triazole Derivative 7 | 14.64[2] | 14.16[2] | 12.22[2] | - |
| 1,2,3-Triazole-Thymol-1,3,4-Oxadiazole 9 | 1.1[3] | 2.6[3] | 1.4[3] | - |
| 1,2,3-Triazole-coumarin 4a | - | - | - | 2.97[4] |
| Doxorubicin | 13.45[2] | 12.46[2] | 11.21[2] | 3.24[4] |
| 5-Fluorouracil | - | 4.8[5] | 28.65[3] | 7.86[4] |
| Cisplatin | - | - | - | 24.15[4] |
Note: The specific structures of the numbered derivatives are detailed in the cited references.
The remarkable potency of certain derivatives, such as the 1,2,3-triazole-thymol-1,3,4-oxadiazole hybrid 9 , which exhibits sub-micromolar to low micromolar IC50 values against MCF-7, HCT-116, and HepG2 cell lines, underscores the potential of this chemical class.[3] Notably, this compound outperformed both doxorubicin and 5-fluorouracil in the tested cell lines.[3]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of these triazole derivatives are not solely attributable to non-specific cytotoxicity. Emerging evidence points towards specific molecular targets and pathways.
-
Enzyme Inhibition: Several 1,2,3-triazole derivatives have been identified as potent enzyme inhibitors. For instance, thymidylate synthase (TS), a critical enzyme in DNA synthesis, is a validated target for cancer chemotherapy. Certain 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives have demonstrated significant TS inhibitory activity, with IC50 values in the low micromolar range, surpassing the standard drug pemetrexed.[3]
-
Induction of Apoptosis: Studies have shown that these compounds can induce programmed cell death in cancer cells. For example, some derivatives trigger apoptosis and cause cell cycle arrest, key mechanisms for eliminating malignant cells.[4][6]
-
Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Molecular docking studies have revealed that certain 1,2,3-triazole hybrids can effectively bind to the active site of EGFR, suggesting a potential mechanism for their anticancer activity.[2][5]
Caption: Proposed anticancer mechanisms of this compound derivatives.
Antimicrobial Efficacy: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,3-Triazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity (MIC, µg/mL)
| Derivative/Drug | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1,2,3-Triazole DAN 49 | 128 (Bacteriostatic & Bactericidal)[7] | - | - |
| 1,2,4-Triazole-3-thione derivatives | MICs: 31.25 (comparable to cefuroxime)[8] | - | - |
| Ampicillin | Standard[8] | Standard[9] | - |
| Chloramphenicol | Standard[9] | Standard[9] | - |
| Ketoconazole | - | - | Standard[10] |
While the provided data for direct comparison is somewhat limited, studies on broader triazole derivatives indicate significant potential. For instance, certain 1,2,4-triazole-3-thiones were found to be twofold more potent than ampicillin against Bacillus subtilis.[8] Furthermore, some novel 1,2,4-triazole derivatives exhibited antifungal activity superior to the standard drug ketoconazole against Microsporum gypseum.[10]
Mechanism of Action: Disrupting Microbial Homeostasis
The antimicrobial action of triazole derivatives is believed to involve multiple mechanisms:
-
Enzyme Inhibition: In fungi, triazoles are known to inhibit lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death. Molecular docking studies suggest that triazole derivatives can effectively bind to the active site of bacterial enzymes like MurB, which is involved in peptidoglycan synthesis.[9]
-
Biofilm Inhibition: Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Encouragingly, the 1,2,3-triazole derivative DAN 49 has been shown to interfere with biofilm formation in Staphylococcus aureus and exhibit activity against preformed biofilms.[7]
Caption: Experimental workflow for evaluating antimicrobial and anti-biofilm activity.
Antiviral Potential: A Promising Avenue for Novel Therapeutics
The versatility of the 1,2,3-triazole scaffold extends to antiviral applications. Studies have demonstrated the efficacy of these derivatives against various viruses, including Herpes Simplex Virus 1 (HSV-1).
Comparative Antiviral Activity against HSV-1
| Derivative/Drug | EC50 (µM) | CC50 (µM) |
| (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazide (Compound 3) | 16[11] | 285[11] |
| Acyclovir | Standard Drug[11] | - |
Compound 3 demonstrated a promising therapeutic window with an EC50 of 16 µM and a CC50 of 285 µM.[11] Significantly, this compound was also effective against an acyclovir-resistant strain of HSV-1, highlighting its potential to overcome existing drug resistance mechanisms.[11]
Mechanism of Action: A Departure from Conventional Antivirals
Unlike acyclovir, which targets viral DNA polymerase, the antiviral mechanism of these 1,2,3-triazole derivatives appears to be distinct. Compound 3 was found to interfere with virus egress, the process by which new viral particles are released from the infected cell.[11] Furthermore, it significantly inhibited the expression of key viral immediate-early (ICP0, ICP4) and late (gC) genes, while not affecting viral DNA replication.[11] This suggests a novel mechanism of action that could be exploited for the development of new classes of antiviral drugs.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of this compound derivatives follow established and reproducible methodologies.
General Synthesis via Click Chemistry (CuAAC)
-
Preparation of Azide: The requisite organic azide is prepared from the corresponding halide or amine using standard procedures, typically involving sodium azide.
-
Preparation of Alkyne: The terminal alkyne, in this case, a propargylated derivative, serves as the other precursor.
-
Cycloaddition Reaction: The organic azide and the terminal alkyne are reacted in a suitable solvent system (e.g., t-BuOH/H₂O) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield the desired 1,4-disubstituted 1,2,3-triazole.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) for a specified duration (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the continued exploration of this compound derivatives as a rich source of novel therapeutic agents. Their demonstrated efficacy, often comparable or superior to standard drugs, in anticancer, antimicrobial, and antiviral applications, coupled with their synthetic tractability, positions them as highly promising candidates for drug discovery programs. Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The versatility of the 1,2,3-triazole scaffold ensures that its full therapeutic potential is yet to be fully realized.
References
- 1. researchgate.net [researchgate.net]
- 2. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-Methyl-1H-1,2,3-Triazole as a Bioisostere
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Lead optimization is a critical, multi-parameter balancing act where medicinal chemists strive to enhance potency and selectivity while simultaneously engineering favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A key strategy in this endeavor is bioisosterism—the replacement of a functional group within a lead compound with another group that retains similar biological activity but improves physicochemical or pharmacokinetic properties.[1][2]
Among the vast arsenal of bioisosteres, the 1,2,3-triazole ring has emerged as a particularly versatile and valuable scaffold.[3][4][5] Its chemical stability, synthetic accessibility, and unique electronic properties make it an attractive replacement for metabolically labile or otherwise problematic functional groups.[6] This guide provides an in-depth, evidence-based comparison for validating the 4-methyl-1H-1,2,3-triazole moiety as a bioisostere, focusing on its role as a surrogate for the trans-amide bond and the phenyl ring—two of the most common applications in drug design.
We will move beyond theoretical concepts to provide the "why" behind experimental choices, detailed protocols for key validation assays, and comparative data to empower researchers, scientists, and drug development professionals to effectively deploy this powerful bioisostere in their own campaigns.
The Foundational Logic: Why Replace an Amide with a Triazole?
The amide bond is ubiquitous in pharmaceuticals, but it is often a metabolic weak point, susceptible to hydrolysis by peptidases and other enzymes. The 1,4-disubstituted 1,2,3-triazole presents a robust alternative. The rationale for this replacement is grounded in fundamental structural and electronic mimicry.[7]
As illustrated below, the triazole ring mimics the key spatial and electronic features of a trans-amide bond. The distance between substituents at the 1- and 4-positions is comparable to that of the amide substituents.[7][8] Furthermore, the triazole's nitrogen atoms act as hydrogen bond acceptors, similar to the amide carbonyl oxygen, while the C5-proton can serve as a weak hydrogen bond donor.[6][9] This structural and electronic equivalence allows the triazole to engage with a target receptor in a manner similar to the original amide, while its inherent aromaticity and the stability of its C-N bonds confer significant resistance to metabolic degradation.[6][10]
Caption: Bioisosteric relationship between a trans-amide and a 1,4-disubstituted 1,2,3-triazole.
Part 1: Comparative Physicochemical Profiling
A primary driver for bioisosteric replacement is the modulation of a molecule's physicochemical properties to improve its "drug-likeness." The this compound can significantly alter key parameters compared to the functional groups it replaces, particularly the phenyl ring.
| Property | Phenyl Moiety (Toluene) | This compound Moiety | Rationale for Impact in Drug Design |
| cLogP | ~2.73 | ~0.5 - 1.0 (estimated) | Decreased Lipophilicity: The triazole's nitrogen atoms increase polarity, lowering the LogP. This often leads to improved aqueous solubility and can reduce off-target toxicities associated with high lipophilicity.[11][12] |
| Polar Surface Area (PSA) | 0 Ų | ~40-45 Ų | Increased Polarity: A higher PSA is indicative of greater polarity. While this aids solubility, a value >140 Ų can hinder cell membrane permeability. The triazole offers a moderate increase. |
| H-Bond Acceptors | 0 | 2-3 | Enhanced Interactions: The lone pairs on the triazole nitrogens can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with the biological target.[6] |
| Metabolic Liability | High (Oxidation) | Very Low | Blocked Metabolism: Aromatic rings are common sites of CYP450-mediated oxidation. The electron-deficient and stable triazole ring is highly resistant to such metabolism.[6][13] |
Experimental Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol provides a definitive experimental value for a compound's lipophilicity at a physiological pH.
Causality: The distribution coefficient (LogD) is arguably more physiologically relevant than LogP for ionizable compounds, as it measures lipophilicity at a specific pH (e.g., 7.4), accounting for both neutral and ionized forms. A lower LogD often correlates with better aqueous solubility and can help mitigate issues like hERG channel binding.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate equal volumes of n-octanol and PBS (pH 7.4) by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This is crucial for accurate results.
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol (e.g., 2 mL).
-
Add an equal, precise volume of the pre-saturated PBS (e.g., 2 mL).
-
Spike the mixture with a small, known amount of the test compound stock solution, ensuring the final concentration is detectable by the chosen analytical method (e.g., HPLC-UV).
-
-
Equilibration:
-
Seal the vial tightly.
-
Shake the vial vigorously using a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial (e.g., at 2000 x g for 10 minutes) to achieve complete separation of the n-octanol and aqueous phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous PBS layer.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.
-
-
Calculation:
-
Calculate the LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Part 2: Evaluation of Metabolic Stability
The Achilles' heel of many lead compounds is metabolic instability. Bioisosteric replacement with a this compound is a premier strategy to enhance metabolic robustness, particularly when replacing an amide or an oxidizable aromatic ring.[7][14]
Caption: Experimental workflow for an in vitro microsomal stability assay.
Comparative Data: Triazole vs. Amide
The following table presents representative data from an in vitro liver microsomal stability assay, comparing a hypothetical parent drug containing an amide linker with its 4-methyl-1,2,3-triazole bioisostere.
| Compound ID | Core Linker | Half-Life (T½, min) | % Remaining at 60 min | Predicted In Vivo Clearance |
| LEAD-001 | trans-Amide | 12 | < 5% | High |
| LEAD-001-TRI | 4-Methyl-1,2,3-triazole | > 60 | 88% | Low |
Interpretation: The rapid degradation of LEAD-001 is indicative of high metabolic clearance, likely due to amide hydrolysis. In contrast, the triazole-containing analogue, LEAD-001-TRI, is highly stable, predicting a much longer half-life and lower clearance in vivo.[13][15] This is a hallmark of a successful bioisosteric replacement for improving pharmacokinetics.
Experimental Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Causality: This assay uses subcellular fractions (microsomes) rich in cytochrome P450 enzymes, the primary drivers of Phase I metabolism. It provides a rapid and cost-effective way to predict a compound's metabolic clearance in vivo. A compound with high stability in this assay is more likely to have a favorable half-life.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer. This continuously supplies the necessary cofactor for CYP450 activity.
-
Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock with buffer.
-
-
Incubation Setup (in a 96-well plate):
-
-NADPH Control: To each well, add buffer, the microsomal suspension (final conc. 0.5 mg/mL), and the test compound (final conc. 1 µM).
-
+NADPH Reaction: To separate wells, add buffer, the microsomal suspension (final conc. 0.5 mg/mL), and the test compound (final conc. 1 µM).
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the plates at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells. This marks T=0.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the reaction wells.
-
-
Quenching:
-
Immediately add the aliquot to a quenching solution of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard (a stable, structurally similar compound for LC-MS normalization).
-
-
Sample Processing & Analysis:
-
Vortex and centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the (% parent compound remaining) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Part 3: The Litmus Test - Impact on Biological Activity
A bioisostere is only successful if it maintains or improves the desired biological activity. The ultimate validation requires synthesizing the triazole-containing analogue and testing it in a relevant biological assay against the parent compound.
Case Study: 1,2,3-Triazole as an Amide Bioisostere in GPR88 Agonists
A compelling example comes from the development of GPR88 agonists.[10] Researchers replaced an amide bond in a lead series with various heterocyclic bioisosteres. The 1H-1,2,3-triazole proved to be a highly effective replacement.
| Compound | Bioisosteric Group | Potency (EC₅₀, nM) |
| Parent Scaffold | Amide | ~200-500 nM (Varies) |
| Analogue 25 | 1H-1,2,3-Triazole | 95 nM |
| Analogue 26 | 1H-1,2,3-Triazole | 60 nM |
Data adapted from Jin et al., J. Med. Chem.[10]
Experimental Protocol 3: Target Binding Affinity (Competitive Radioligand Binding Assay)
Causality: This assay directly measures how tightly a compound binds to its target receptor by assessing its ability to compete with a known high-affinity radiolabeled ligand. It is a gold-standard method for quantifying binding affinity (Ki) and validating that the bioisosteric change has not disrupted crucial target interactions.
Methodology:
-
Reagent Preparation:
-
Prepare a cell membrane preparation or purified protein expressing the target of interest.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target.
-
Prepare an assay buffer optimized for receptor integrity and binding.
-
-
Assay Plate Setup (in a 96-well filter plate):
-
Total Binding: Add membrane preparation, radioligand, and buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, buffer, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.
-
Test Compound Wells: Add membrane preparation, radioligand, buffer, and serial dilutions of the test compound (and the parent compound for comparison).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
-
Termination and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the filter plate, which traps the membranes (and any bound ligand).
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - NSB.
-
Plot the % specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: An Integrated Validation Approach
The validation of this compound as a bioisostere is not a single experiment but a comprehensive evaluation of its physicochemical, pharmacokinetic, and pharmacodynamic properties relative to the functional group it replaces. The evidence strongly supports its utility as a metabolically robust and synthetically accessible mimic of the trans-amide bond and a favorable alternative to a phenyl ring.[6][7][12] By systematically applying the comparative assays outlined in this guide, drug discovery teams can confidently make data-driven decisions, leveraging this exceptional scaffold to overcome critical hurdles in lead optimization and accelerate the development of safer, more effective medicines.
References
- 1. Bioisostere - Wikipedia [en.wikipedia.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
performance comparison of different catalysts for 4-methyl-1H-1,2,3-triazole synthesis
In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety stands out as a critical structural motif. Its prevalence in a wide array of pharmacologically active compounds underscores the necessity for efficient and selective synthetic methodologies. Among these, the synthesis of 4-methyl-1H-1,2,3-triazole, a key building block, serves as an excellent case study for comparing the performance of various catalytic systems. This guide provides an in-depth, objective comparison of the leading catalysts for this transformation, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.
The Strategic Importance of the Azide-Alkyne Cycloaddition
The foundation for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. However, the thermal reaction often requires harsh conditions and yields a mixture of regioisomers, diminishing its utility.[1][2] The advent of metal catalysis revolutionized this transformation, offering remarkable rate acceleration and, crucially, regiocontrol. This has given rise to the era of "click chemistry," a concept introduced by K. B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2]
This guide will focus on the two most prominent and mechanistically distinct catalytic systems for the synthesis of this compound: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry
The copper(I)-catalyzed reaction is the quintessential example of a click reaction, celebrated for its efficiency and exquisite regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[2][3] This transformation is characterized by its operational simplicity, often proceeding at room temperature and in aqueous media, making it exceptionally versatile for a broad range of applications, including bioconjugation.[2][4]
Mechanistic Rationale
The mechanism of CuAAC is distinct from the concerted thermal cycloaddition. It involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. This process is significantly lower in activation energy compared to the uncatalyzed reaction, accounting for the dramatic rate enhancement of up to 108.[1][4] The use of a reducing agent, such as sodium ascorbate, is often necessary to maintain copper in its active +1 oxidation state, especially when starting with a Cu(II) salt like CuSO₄·5H₂O.[2][5]
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Performance Characteristics
The CuAAC reaction is highly favored for its:
-
High Regioselectivity: Exclusively forms the 1,4-isomer.[2][3]
-
Mild Reaction Conditions: Often proceeds at room temperature in benign solvents like water or t-BuOH/H₂O mixtures.[1][]
-
Excellent Yields: Frequently provides near-quantitative conversion.[2]
-
Functional Group Tolerance: Compatible with a wide range of functional groups.[1]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A Complementary Approach
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a powerful alternative to CuAAC, yielding the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole.[1][7] This complementary selectivity is a significant advantage, providing access to a different chemical space. Furthermore, a key distinction of RuAAC is its ability to catalyze the reaction of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation not readily achieved with copper catalysts.[7][8]
Mechanistic Insights
The mechanism of RuAAC is believed to proceed through an oxidative coupling pathway, forming a six-membered ruthenacycle intermediate.[1][8] This is followed by reductive elimination to furnish the triazole product and regenerate the active ruthenium catalyst. This mechanistic pathway accounts for the observed 1,5-regioselectivity.[8] Commonly employed catalysts include pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[1][8]
Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Performance Characteristics
Key features of the RuAAC reaction include:
-
Complementary Regioselectivity: Selectively produces the 1,5-isomer.[1][7]
-
Broader Substrate Scope: Tolerates internal alkynes, allowing for the synthesis of fully substituted triazoles.[7][8]
-
Milder Conditions for Sensitive Substrates: Some ruthenium catalysts are effective at ambient temperatures, which is beneficial for thermally labile reactants.[8]
Performance Comparison: CuAAC vs. RuAAC for this compound Synthesis
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | This compound (1,4-isomer) | 5-Methyl-1H-1,2,3-triazole (1,5-isomer) |
| Regioselectivity | Exclusive formation of the 1,4-isomer[2][3] | Exclusive formation of the 1,5-isomer[1][7] |
| Substrate Scope | Primarily terminal alkynes[7] | Terminal and internal alkynes[7][8] |
| Typical Catalysts | CuSO₄·5H₂O/Na-Ascorbate, CuI, [Cu(IPr)Cl][][9] | [CpRuCl(PPh₃)₂], [CpRuCl(COD)][8] |
| Reaction Conditions | Room temperature, aqueous media[1] | Ambient to elevated temperatures (e.g., 80°C)[7] |
| Yields | Generally excellent to quantitative[2] | Good to excellent[10] |
| Key Advantages | Operational simplicity, cost-effective, ideal for "click" applications. | Access to 1,5-isomers and fully substituted triazoles. |
| Limitations | Limited to terminal alkynes. | Higher catalyst cost, may require inert atmosphere. |
Experimental Protocols
Synthesis of this compound via CuAAC
This protocol is adapted from established procedures for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[11]
Materials:
-
Azide (e.g., benzyl azide as a representative azide)
-
Propyne (can be bubbled through the solution or generated in situ)
-
CuSO₄·5H₂O
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
To a solution of the azide (1.0 equiv) in the chosen solvent system, add CuSO₄·5H₂O (1-5 mol%) and sodium ascorbate (5-10 mol%).
-
Introduce propyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of 5-Methyl-1-substituted-1H-1,2,3-triazole via RuAAC
This protocol is based on general procedures for RuAAC.[12]
Materials:
-
Azide (e.g., benzyl azide)
-
Propyne
-
Ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-2 mol%)
-
Solvent (e.g., 1,2-dichloroethane or toluene)
Procedure:
-
In a flask purged with an inert gas (e.g., argon), dissolve the azide (1.0 equiv) and the ruthenium catalyst in the solvent.
-
Add propyne (1.1-1.5 equiv) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.
Caption: Generalized experimental workflows for CuAAC and RuAAC.
Conclusion and Future Outlook
The choice between copper and ruthenium catalysis for the synthesis of methyl-substituted 1,2,3-triazoles is primarily dictated by the desired regiochemistry. CuAAC remains the preeminent method for accessing 1,4-disubstituted triazoles like this compound, owing to its operational simplicity, high yields, and cost-effectiveness. Conversely, RuAAC is the method of choice for obtaining the corresponding 1,5-isomer and is indispensable for the synthesis of fully substituted triazoles from internal alkynes.
The ongoing development of new catalytic systems, including those based on other metals like silver and metal-free approaches, continues to expand the synthetic chemist's toolbox.[3][13] Future research will likely focus on developing catalysts with even greater activity, broader substrate scope, and enhanced sustainability profiles, further solidifying the role of the 1,2,3-triazole core in the advancement of science.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. ilacadofsci.com [ilacadofsci.com]
- 10. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
A Comparative Guide to the In Vitro Anticancer Activity of 4-Methyl-1H-1,2,3-Triazole Analogs
This guide provides an in-depth comparison of the in vitro anticancer activity of various 4-methyl-1H-1,2,3-triazole analogs. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel oncology therapeutics. Herein, we will explore the cytotoxic and apoptotic effects of these compounds against common cancer cell lines, supported by experimental data and detailed protocols for key validation assays.
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and capacity for diverse molecular interactions. The introduction of a methyl group at the 4-position of the triazole ring, in conjunction with other substitutions, has been a strategic approach in the design of novel anticancer agents. This guide will dissect the structure-activity relationships of these analogs and provide a framework for their preclinical in vitro assessment.
Comparative Anticancer Activity of this compound Analogs
The in vitro anticancer efficacy of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values are indicative of higher potency. The selection of cell lines is critical and should represent a variety of cancer types to assess the spectrum of activity. In this guide, we will focus on data generated from assays involving human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT-116), and human liver carcinoma (HepG2) cell lines.
A study on coumarin-triazole hybrids showcased potent cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which is significantly lower than that of the standard chemotherapeutic drug cisplatin (45.33 μM) in the same assay[1][2]. Another investigation into 1,2,3-triazole-containing hybrids revealed that compounds with electron-releasing substitutions on an attached phenyl ring demonstrated higher cytotoxic potential against HepG-2, HCT-116, and MCF-7 cell lines[3]. For instance, a 4-aminophenyl derivative exhibited potent activity with IC50 values of 12.22 µM, 14.16 µM, and 14.64 µM against HepG-2, HCT-116, and MCF-7 cells, respectively[3].
The following table summarizes the reported IC50 values for a selection of this compound analogs, providing a direct comparison of their anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| LaSOM 186 | MCF-7 | 2.66 | Cisplatin | 45.33 |
| LaSOM 190 | MCF-7 | 2.85 | Cisplatin | 45.33 |
| LaSOM 185 | MCF-7 | 10.08 | Cisplatin | 45.33 |
| 4-aminophenyl derivative | HepG-2 | 12.22 | Doxorubicin | 11.21 |
| 4-aminophenyl derivative | HCT-116 | 14.16 | Doxorubicin | 12.46 |
| 4-aminophenyl derivative | MCF-7 | 14.64 | Doxorubicin | 13.45 |
| 4-methoxyphenyl derivative | HepG-2 | 13.36 | Doxorubicin | 11.21 |
| 4-methylphenyl derivative | HepG-2 | 15.31 | Doxorubicin | 11.21 |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism of action is paramount in drug development. Many 1,2,3-triazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[4]
Apoptosis Induction
Apoptosis is a key mechanism for eliminating cancerous cells. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis. This can be detected using an Annexin V-FITC assay in conjunction with propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells. Studies have shown that coumarin-triazole hybrids cause cell death in MCF-7 cells through the induction of apoptosis.[1][2]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Certain 1,2,3-triazole-containing compounds have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.[4] For example, some podophyllotoxin derivatives containing a 1,2,3-triazole moiety cause cell cycle arrest at the G2/M phase.[4] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively analyzed by flow cytometry after staining the cellular DNA with propidium iodide.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key in vitro assays are provided below. These protocols are foundational and may require optimization based on the specific cell lines and compounds being tested.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the triazole analogs in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a vehicle control (if a solvent like DMSO is used).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow the formation of formazan crystals.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells with the this compound analogs for the desired time. Include untreated cells as a negative control.
-
Harvesting: Harvest the cells (both adherent and suspension) and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube and mix gently.[8] Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible, measuring the fluorescence emission at approximately 530 nm for FITC and >575 nm for PI.[8]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI/Triton X-100 staining solution (containing PI and RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cells for fixation.[10] Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[10]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol.[10]
-
Staining: Resuspend the cell pellet in the PI/Triton X-100 staining solution. This solution should contain RNase A to degrade RNA and ensure that only DNA is stained.[9][10]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI fluorescence signal in a linear scale. Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow for In Vitro Anticancer Activity Assessment
Caption: Workflow for assessing the in vitro anticancer activity of triazole analogs.
Potential Signaling Pathway for Apoptosis Induction
References
- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,3-Triazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies featuring 1,2,3-triazole derivatives, with a focus on understanding the impact of substitutions, such as the 4-methylphenyl group. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its capacity for hydrogen bonding, which makes it a prime candidate for interacting with biological targets.[1] In silico methods, particularly molecular docking, are indispensable for rapidly predicting the binding affinities and modes of these derivatives, thereby accelerating the drug discovery pipeline.[2]
This guide synthesizes findings from recent studies to offer a comparative analysis of the docking performance of various 1,2,3-triazole derivatives against key protein targets implicated in cancer. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a representative docking workflow, and present quantitative data in a clear, comparative format.
Comparative Docking Performance of Substituted 1,2,3-Triazole Derivatives
Molecular docking simulations consistently highlight the potential of 1,2,3-triazole derivatives as potent inhibitors of various enzymes and proteins. The choice of substituents on the triazole ring significantly influences the binding affinity and selectivity for the target protein. The following table summarizes quantitative data from recent comparative studies, showcasing binding energies and, where available, inhibitory concentrations (IC50) of promising compounds against their respective targets. This allows for a direct comparison of the efficacy of different substitution patterns.
| Compound ID/Derivative | Target/Cell Line | Binding Energy (kcal/mol) | IC50 (µM) | Key Interactions/Notes |
| 4-methylphenyl derivative 5 | HepG-2 | Not Reported | 15.31 | Electron-releasing substitutions on the phenyl ring attached to N-1 of the 1,2,3-triazole showed higher cytotoxic potential.[3] |
| HCT-116 | Not Reported | 19.35 | Compared to unsubstituted phenyl and electron-withdrawing groups, the methyl group enhanced activity.[3] | |
| MCF-7 | Not Reported | 20.00 | Demonstrates good activity compared to doxorubicin (IC50 = 13.45 µM).[3] | |
| Compound 9i (4-methylphenyl) | PC3 | Not Reported | 7.21 | Showed moderate to poor activity compared to other derivatives in the same study.[4] |
| A549 | Not Reported | 5.95 | The position and nature of the substituent are critical for activity.[4] | |
| MCF-7 | Not Reported | 10.3 | Highlights the need for broad screening against multiple cell lines.[4] | |
| Compound 17 | MCF-7 | -8.10 | 0.31 | Docked against CDK2, showing strong binding affinity.[5] |
| Caco-2 | Not Reported | >20 | Exhibited high selectivity for the MCF-7 cell line.[5] | |
| Compound 22 | MCF-7 | -8.50 | 3.31 | Also docked against CDK2, indicating a favorable binding mode.[5] |
| Caco-2 | Not Reported | 4.98 | Showed broader activity compared to compound 17.[5] | |
| Compound 25 | MCF-7 | -8.70 | 4.46 | Displayed the best binding energy against CDK2 among the selected compounds.[5] |
| Caco-2 | Not Reported | 7.22 | Moderate activity against Caco-2 cell line.[5] | |
| 4-aminophenyl derivative 7 | HepG-2 | Not Reported | 12.22 | The most potent candidate in its series, comparable to doxorubicin.[3] |
| HCT-116 | Not Reported | 14.16 | Reinforces the impact of electron-donating groups.[3] | |
| MCF-7 | Not Reported | 14.64 | Demonstrates significant cytotoxic potential.[3] |
Key Protein Targets for 1,2,3-Triazole Derivatives
The versatility of the 1,2,3-triazole scaffold allows for the targeting of a wide range of proteins. In the context of oncology, a significant amount of research has focused on inhibiting protein kinases, which are crucial regulators of cell cycle progression.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key enzyme in the regulation of the cell cycle, and its aberrant activity is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a prime target for anticancer drug development. Docking studies have shown that 1,2,3-triazole derivatives can effectively bind to the ATP-binding pocket of CDK2, preventing its phosphorylation activity. The binding energy of these compounds is a strong indicator of their inhibitory potential.[5]
Experimental Protocol: A Representative Molecular Docking Workflow
The reproducibility and reliability of molecular docking results are critically dependent on the methodologies employed. Below is a detailed, step-by-step protocol for a typical docking study of a 4-methylphenyl-1H-1,2,3-triazole derivative against a target protein like CDK2.
Objective: To predict the binding affinity and interaction mode of a 4-methylphenyl-1H-1,2,3-triazole derivative with the active site of Cyclin-Dependent Kinase 2 (CDK2).
Materials:
-
Software:
-
Molecular modeling software (e.g., ChemDraw, Marvin Sketch)
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
Visualization software (e.g., PyMOL, UCSF Chimera)
-
-
Input Files:
-
3D structure of the ligand (4-methylphenyl-1H-1,2,3-triazole derivative) in .mol2 or .pdb format.
-
Crystal structure of the target protein (e.g., CDK2, PDB ID: 1FIN) from the Protein Data Bank.
-
Protocol:
-
Ligand Preparation: a. Draw the 2D structure of the 4-methylphenyl-1H-1,2,3-triazole derivative using molecular modeling software. b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D structure using a force field like MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand. d. Save the optimized ligand structure in .pdbqt format using AutoDock Tools. This format includes atomic charges and torsional degrees of freedom.
-
Protein Preparation: a. Download the PDB file for the crystal structure of human CDK2 (e.g., PDB ID: 1FIN). b. Open the PDB file in AutoDock Tools. c. Remove all water molecules and co-crystallized ligands from the protein structure. This is done to ensure that the docking simulation is not influenced by non-essential molecules. d. Add polar hydrogens to the protein, as they are often missing from crystal structures but are critical for hydrogen bonding interactions. e. Compute Gasteiger charges for the protein atoms. These charges are used by the scoring function to calculate electrostatic interactions. f. Save the prepared protein structure in .pdbqt format.
-
Grid Box Generation: a. Define the docking search space by creating a grid box that encompasses the active site of the protein. The active site can be identified from the literature or by observing the binding location of the co-crystallized ligand in the original PDB file. b. Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates to cover the entire binding pocket. A well-defined grid box increases the efficiency and accuracy of the docking simulation.
-
Docking Simulation: a. Use AutoDock Vina to perform the docking simulation. b. Create a configuration file specifying the paths to the prepared ligand and protein files, the grid box parameters, and the desired output file name. c. Run the docking simulation from the command line. Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Analysis of Results: a. Visualize the docking results using software like PyMOL or UCSF Chimera. b. Analyze the top-ranked binding pose to identify key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. c. Compare the binding affinity and interactions of the 4-methylphenyl derivative with other derivatives or known inhibitors to assess its potential as a CDK2 inhibitor.
Visualization of Concepts and Workflows
Diagrams are essential for visualizing complex scientific workflows and molecular interactions.
Caption: A typical workflow for molecular docking studies.
Caption: Schematic of ligand-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inhibitory Potency of 4-Methyl-1H-1,2,3-Triazole Analogs Against Acetylcholinesterase and Carbonic Anhydrase
In the landscape of modern drug discovery, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its synthetic accessibility via "click chemistry," metabolic stability, and its capacity for forming favorable interactions with biological targets.[1] This guide provides a comparative analysis of the inhibitory potency of 4-methyl-1H-1,2,3-triazole analogs against two clinically relevant enzymes: Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA). By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the design of potent and selective enzyme inhibitors based on this versatile heterocyclic core.
The Significance of Targeting Acetylcholinesterase and Carbonic Anhydrase
Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems by terminating nerve impulses through the hydrolysis of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and glaucoma.[3]
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[5][6]
Comparative Inhibitory Potency of 1,2,3-Triazole Analogs
The inhibitory potential of 1,2,3-triazole analogs is significantly influenced by the nature and position of substituents on the triazole ring and its appended functionalities. While extensive data exists for a wide range of 1,2,3-triazole derivatives, this guide will focus on highlighting the impact of substitutions, including the 4-methyl group, on inhibitory activity against AChE and CA II.
Acetylcholinesterase (AChE) Inhibition
The development of AChE inhibitors is a cornerstone in the symptomatic treatment of Alzheimer's disease. The following table summarizes the inhibitory activities of various 1,2,3-triazole analogs against AChE.
| Compound ID | 4-Substituent on Triazole Ring | Other Key Structural Features | AChE IC50 (µM) | Reference |
| 1 | H | 1-Benzyl, linked to a hydrazone moiety | >100 | [7] |
| 2 | H | 1-(4-Chlorobenzyl), linked to a hydrazone moiety | 45.3 | [7] |
| 3 | H | 1-Benzyl, linked to a 4-nitrophenylhydrazone | 2.9 | [7] |
| 4 | -CH2-O-coumarin | 1-[2-(4-hydroxyphenyl)ethyl] | 14.66 | [8] |
| 5 | Bromoethyl | Genipin analog | >50% inhibition at 10 µM | [1] |
| 6 | Diphenylhydroxymethyl | Genipin analog | >50% inhibition at 10 µM | [1] |
Structure-Activity Relationship (SAR) Insights for AChE Inhibition:
-
Substitution at the 1-position: The nature of the substituent at the 1-position of the triazole ring is critical for potent AChE inhibition. Aromatic moieties, such as benzyl and substituted benzyl groups, are commonly employed and their electronic properties can significantly modulate activity.
-
The 4-position linker and appended groups: The group at the 4-position of the triazole often acts as a linker to other pharmacophores. The length and flexibility of this linker, as well as the nature of the appended group (e.g., coumarin, hydrazone), are key determinants of inhibitory potency. For instance, the introduction of a 4-nitrophenylhydrazone moiety in compound 3 leads to a significant increase in activity compared to the unsubstituted phenylhydrazone in compound 1 .[7]
-
Dual Binding Site Inhibition: Many potent AChE inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The 1,2,3-triazole scaffold can serve as a central linker to position functional groups for optimal interaction with both sites.[1]
Carbonic Anhydrase (CA) Inhibition
The following table presents the inhibitory activities of a series of 1H-1,2,3-triazole analogs against bovine Carbonic Anhydrase II (bCA-II).
| Compound ID | 4-Substituent on Triazole Ring | Other Key Structural Features | bCA-II IC50 (µM) | Reference |
| 7a | Phenyl | (R)-1-(2-((3-Methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl) | 26.6 | [4] |
| 7b | 4-Anilinyl | (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl) | 13.8 | [4] |
| 9a | Phenyl | (R)-1-(2-((3-Methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl) | >40 | [4] |
| 9f | Phenyl | (R)-1-(2-((3-Methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propyl) | 26.6 | [4] |
Structure-Activity Relationship (SAR) Insights for CA Inhibition:
-
Polar Groups: The presence of polar groups on the phenyl ring attached to the 1,2,3-triazole moiety has been shown to contribute to the overall inhibitory activity against CA-II.[4]
-
Direct Binding to the Active Site: Molecular docking studies suggest that these triazole derivatives exhibit their inhibitory potential by directly binding to the active site residues of the carbonic anhydrase enzyme.[4]
-
Role of the Sulfonamide Moiety: While not present in all the examples above, the incorporation of a sulfonamide group is a well-established strategy for designing potent carbonic anhydrase inhibitors. The 1,2,3-triazole can act as a scaffold to present a sulfonamide group for interaction with the zinc ion in the enzyme's active site.[5][9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This section provides a detailed, step-by-step methodology for assessing the inhibitory potency of this compound analogs against acetylcholinesterase using the widely accepted Ellman's method.[3][10] This colorimetric assay is robust, sensitive, and suitable for high-throughput screening.[3]
Principle of the Assay
The Ellman's method is based on the measurement of the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.[3] The assay involves two coupled reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The free sulfhydryl group of the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce TNB.
The rate of TNB production is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Preparation of Reagents
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is achieved.
-
10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the measurement period.
-
Test Compound Solutions: Prepare a series of dilutions of the this compound analogs in the appropriate solvent.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[3]
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[3]
-
Initiation of Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow Diagram
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Mechanism of Acetylcholinesterase and its Inhibition
Understanding the catalytic mechanism of AChE is fundamental to designing effective inhibitors. The active site of AChE contains a catalytic triad of Serine, Histidine, and Glutamate residues.[2]
Catalytic Cycle of Acetylcholinesterase
Caption: Simplified Catalytic Cycle of Acetylcholinesterase.
Inhibitors of AChE can act through different mechanisms:
-
Reversible Inhibitors: These compounds, which include many drugs for Alzheimer's disease, bind non-covalently to the active site, either competing with the substrate (competitive inhibition) or binding to an allosteric site (non-competitive inhibition).
-
Irreversible Inhibitors: These compounds, such as organophosphates and carbamates, form a stable covalent bond with the serine residue in the active site, leading to long-lasting or permanent inactivation of the enzyme.
The 1,2,3-triazole analogs discussed in this guide typically act as reversible inhibitors.
Conclusion
The 1H-1,2,3-triazole scaffold, particularly with substitution at the 4-position, represents a promising starting point for the design of potent and selective inhibitors of acetylcholinesterase and carbonic anhydrase. The synthetic tractability of this heterocyclic system allows for the systematic exploration of structure-activity relationships, enabling the optimization of inhibitory potency and other pharmacologically relevant properties. The provided experimental protocol for the AChE inhibition assay offers a robust and reliable method for evaluating the efficacy of novel this compound analogs. Future research in this area should focus on comparative studies of a wider range of 4-substituted analogs to further elucidate the specific contribution of the methyl group and other functionalities to enzyme inhibition.
References
- 1. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 5. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosol 1,2,3-triazole analogues as new acetylcholinesterase (AChE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II and IX with some 1,3,4-oxadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking Terminal Alkynes in Click Chemistry: The Performance of 4-Methyl-1H-1,2,3-triazole
For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular assembly.[1] The choice of the terminal alkyne is a critical parameter that can significantly influence reaction kinetics and overall efficiency. This guide provides an in-depth comparison of 4-methyl-1H-1,2,3-triazole with other commonly employed terminal alkynes, namely phenylacetylene and propargyl alcohol, in the context of CuAAC reactions. Through an analysis of electronic and steric effects, supported by established experimental principles, we aim to provide a clear framework for selecting the optimal alkyne for your specific application.
The Crucial Role of the Alkyne in the CuAAC Reaction
The CuAAC reaction is a powerful conjugation method that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1] The reaction mechanism, catalyzed by copper(I), involves the formation of a copper acetylide intermediate. The rate of formation of this intermediate, and consequently the overall reaction rate, is highly dependent on the electronic and steric properties of the substituent on the alkyne.[2]
Generally, electron-withdrawing groups (EWGs) attached to the alkyne terminus increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) can decrease the acidity of this proton, leading to slower reaction rates. While the CuAAC reaction is known for its tolerance to a wide range of functional groups, significant steric hindrance around the alkyne can also impede the reaction.[2]
Comparative Performance Analysis
To provide a clear comparison, we will evaluate the expected performance of this compound against two workhorse alkynes: phenylacetylene and propargyl alcohol.
-
Phenylacetylene: Features a phenyl group, which is generally considered to be moderately electron-withdrawing due to its sp² hybridized carbons.
-
Propargyl Alcohol: Possesses a hydroxymethyl group, which is a weak electron-donating group.
-
This compound: This alkyne presents a more complex electronic profile. The 1,2,3-triazole ring itself is considered to be a weakly electron-withdrawing or near-neutral substituent. The methyl group attached to the triazole ring is a weak electron-donating group. Therefore, the overall electronic effect is a nuanced balance of these two contributions.
Based on these electronic properties, we can predict the relative reactivity of these alkynes in a typical CuAAC reaction.
| Alkyne | Substituent | Electronic Effect of Substituent | Predicted Relative Reactivity |
| Phenylacetylene | Phenyl | Moderately Electron-Withdrawing | High |
| This compound | 4-Methyl-1H-1,2,3-triazolyl | Weakly Electron-Withdrawing/Neutral | Moderate |
| Propargyl Alcohol | Hydroxymethyl | Weakly Electron-Donating | Low |
This predicted trend is based on the fundamental principle that electron-withdrawing groups accelerate the rate-determining step of copper acetylide formation.
Experimental Validation: A Benchmarking Protocol
To empirically validate the predicted reactivity, a standardized experimental protocol is essential. The following protocol is designed for a direct comparison of the three terminal alkynes under identical reaction conditions.
Materials
-
Benzyl Azide (or other suitable azide)
-
Phenylacetylene
-
Propargyl Alcohol
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of t-BuOH and H₂O
-
Analytical balance, vials, magnetic stirrer, and other standard laboratory equipment
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for reaction monitoring
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative kinetic analysis of terminal alkynes in CuAAC reactions.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare 1.0 M stock solutions of phenylacetylene, propargyl alcohol, and this compound in tert-butanol.
-
Prepare a 1.0 M stock solution of benzyl azide in tert-butanol.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Prepare a fresh 1.0 M aqueous solution of sodium ascorbate.
-
Prepare a 200 mM aqueous solution of THPTA.
-
-
Reaction Setup (to be performed in triplicate for each alkyne):
-
In a 4 mL vial equipped with a magnetic stir bar, add the respective alkyne stock solution (100 µL, 0.1 mmol, 1.0 equiv).
-
Add the benzyl azide stock solution (100 µL, 0.1 mmol, 1.0 equiv).
-
Add 300 µL of tert-butanol and 500 µL of deionized water to achieve a 1:1 t-BuOH/H₂O solvent system.
-
Add the THPTA stock solution (5 µL, 0.001 mmol, 0.01 equiv).
-
Initiate the reaction by adding the CuSO₄·5H₂O solution (50 µL, 0.005 mmol, 0.05 equiv) followed by the sodium ascorbate solution (10 µL, 0.01 mmol, 0.1 equiv).
-
-
Reaction Monitoring and Analysis:
-
Stir the reaction mixture vigorously at room temperature.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 450 µL of a 0.5 M EDTA solution in water to chelate the copper catalyst and stop the reaction.
-
Analyze the quenched samples by a calibrated HPLC or GC method to determine the percentage conversion of the limiting reagent (benzyl azide).
-
Plot the percentage conversion against time for each alkyne to obtain the kinetic profiles.
-
Interpreting the Results and Mechanistic Insights
The kinetic data obtained from the benchmarking experiment will allow for a quantitative comparison of the reaction rates. It is anticipated that the results will align with the predictions based on the electronic effects of the alkyne substituents.
Reaction Mechanism Overview
The currently accepted mechanism for the CuAAC reaction involves a catalytic cycle with a dinuclear copper intermediate.
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The initial and often rate-determining step is the deprotonation of the terminal alkyne to form the copper acetylide. The acidity of the alkyne's terminal proton is therefore paramount. Phenylacetylene, with its electron-withdrawing phenyl group, will have a more acidic proton compared to propargyl alcohol, which has an electron-donating hydroxymethyl group. The this compound is expected to have an intermediate acidity, leading to a moderate reaction rate.
Conclusion and Recommendations
The selection of a terminal alkyne in a CuAAC reaction should be guided by the desired reaction kinetics and the electronic properties of the substrates.
-
For applications requiring rapid reaction rates, phenylacetylene and other alkynes bearing electron-withdrawing groups are excellent choices.
-
Propargyl alcohol and similar aliphatic alkynes, while generally slower, are still highly effective and offer a different handle for further functionalization.
-
This compound is predicted to exhibit a moderate and reliable reaction rate. Its unique heterocyclic structure can be advantageous in applications such as drug discovery, where the resulting triazole-containing molecule may have desirable pharmacological properties.
By understanding the principles outlined in this guide and employing the provided benchmarking protocol, researchers can make informed decisions to optimize their click chemistry workflows and accelerate their research and development efforts.
References
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 4-methyl-1H-1,2,3-triazole
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4-methyl-1H-1,2,3-triazole in a laboratory setting. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring that researchers can build a robust and self-validating safety protocol.
Hazard Assessment: Understanding the Risks of this compound
Before any handling, a thorough understanding of the compound's hazard profile is critical. This foundational knowledge dictates the necessary level of protection. According to aggregated GHS data, this compound presents several hazards that inform our PPE strategy.[1]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[1]
-
Skin Irritation: It is classified as causing skin irritation.[1]
-
Serious Eye Irritation: Direct contact can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1]
These hazards establish three primary routes of potential exposure: dermal (skin) contact, ocular (eye) contact, and inhalation . Our PPE protocol is therefore designed as a multi-barrier system to mitigate risks from each of these routes.
Core PPE Protocol: A Multi-Barrier Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select appropriate PPE to protect employees from chemical, radiological, or mechanical irritants.[2][3] For this compound, a baseline of PPE is required for all tasks, with potential enhancements based on the specific procedure.
Eye and Face Protection: The First Line of Defense
Given the severe eye irritation risk, robust eye protection is non-negotiable.
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant chemical safety glasses with side shields are required for any work in a laboratory where this chemical is present.[4]
-
Recommended for Liquid Handling: When handling solutions of this compound or during any transfer, pouring, or reaction quenching where a splash hazard exists, chemical safety goggles are required.[5]
-
High-Risk Operations: For procedures involving larger volumes (>1 L), heating, or potential pressure changes, a full-face shield must be worn in addition to chemical safety goggles .[3][4] The goggles protect against splashes, while the face shield provides a secondary barrier for the entire face.
Hand Protection: Preventing Dermal Absorption
To counter the risks of skin irritation and dermal toxicity, proper glove selection is crucial.
-
Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective first choice for incidental splash protection against a wide range of chemicals.[6]
-
Glove Thickness: A standard nitrile examination glove (typically 4-5 mil) is sufficient for tasks with low splash potential, such as weighing small quantities of the solid. For tasks involving immersion or extended contact with solutions, heavier-duty nitrile or neoprene gloves should be used.
-
The Causality of Glove Choice: The choice of glove material must be validated against the solvent used to dissolve the triazole. Always consult the glove manufacturer’s chemical resistance guide to ensure the chosen glove material has a low degradation and permeation rate for the specific solvent in use.
-
Double Gloving: For procedures involving higher concentrations or larger volumes, double gloving provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
Body Protection: Shielding Skin and Clothing
A lab coat is the minimum requirement for body protection to shield skin and personal clothing from accidental spills.[4][5]
-
Material: A flame-resistant (FR) lab coat is recommended, particularly if flammable solvents are in use.
-
Proper Use: Lab coats must be fully buttoned, with sleeves rolled down. They should be removed immediately upon significant contamination and laundered separately from personal clothing.[7]
Respiratory Protection: When to Escalate Controls
The need for respiratory protection is determined by the specific task and the effectiveness of engineering controls.
-
Primary Control: All work with this compound, especially when handling the solid powder or volatile solutions, should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
When Respirators are Required: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[5] This may occur during large-scale transfers or spill clean-up operations.
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is typically appropriate.[9] A full respiratory protection program, including fit-testing and training, is required by OSHA under standard 29 CFR 1910.134.[6]
Operational Plans: Donning, Doffing, and Disposal
A robust PPE plan is only effective if its execution is flawless. Contamination often occurs during the removal (doffing) of PPE.
Step-by-Step PPE Workflow
The following diagram outlines the logical sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan
Proper disposal is a critical final step to prevent secondary exposure and environmental contamination.
-
Gloves and Disposable PPE: All contaminated disposable PPE, such as gloves and bench paper, must be treated as hazardous waste.
-
Procedure: Place used gloves and other contaminated disposables into a designated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Chemical Waste: Unused or waste this compound and its solutions must be disposed of through a licensed hazardous waste disposal facility.[8] Do not pour chemical waste down the drain. Leave chemicals in their original containers to avoid mixing with other waste.[11]
Summary of PPE Requirements by Task
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<10g) | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Work in fume hood or ventilated enclosure. |
| Preparing Solutions | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Mandatory use of a chemical fume hood. |
| Running Reaction at RT | Safety Goggles | Double Pair Nitrile Gloves | Lab Coat | Mandatory use of a chemical fume hood. |
| Reaction Workup/Quench | Goggles & Face Shield | Heavy-Duty/Double Nitrile Gloves | Lab Coat | Mandatory use of a chemical fume hood. |
| Large-Scale Transfer (>1L) | Goggles & Face Shield | Heavy-Duty/Double Nitrile Gloves | Lab Coat | NIOSH-approved respirator may be required. |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Lab Coat/Coveralls | NIOSH-approved respirator required. |
Emergency Response: In Case of Exposure
Immediate and correct action is vital if engineering controls and PPE fail.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[9][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]
By adhering to this comprehensive PPE and safety plan, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.
References
- 1. This compound | C3H5N3 | CID 12933420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clarionsafety.com [clarionsafety.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. reach.cdc.gov [reach.cdc.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abmole.com [abmole.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
